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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine: A Core Scaffold in Modern Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest to researchers in drug discovery and development. The do...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest to researchers in drug discovery and development. The document details its chemical structure, physicochemical properties, and a validated, multi-step synthetic pathway. Emphasis is placed on the rationale behind experimental choices, exploring the regioselectivity of key transformations. Furthermore, this guide contextualizes the molecule's importance by discussing the broad biological activities associated with the pyrrolo[3,2-b]pyridine scaffold, a privileged core in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource for scientists engaged in the synthesis and application of novel heterocyclic entities.

Introduction and Scientific Context

The pyrrolopyridine class of fused N-heterocycles represents a cornerstone in contemporary medicinal chemistry. These scaffolds, often referred to as azaindoles, are bioisosteres of indoles and are present in a multitude of biologically active molecules and approved pharmaceuticals. Their unique electronic properties and ability to form key hydrogen bonding interactions make them ideal for targeting a wide range of biological entities.

Among the various isomeric forms, the pyrrolo[3,2-b]pyridine core is particularly noteworthy. It serves as the foundational structure for a number of kinase inhibitors and other therapeutic agents, demonstrating efficacy in areas such as oncology and inflammatory diseases. The strategic functionalization of this core allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

This guide focuses on a specific, highly functionalized derivative: 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (CAS No. 2231674-59-0). The substituents on this molecule are not arbitrary; each serves a critical purpose for synthetic utility and potential biological activity:

  • The 5-Chloro group can modulate the electronic properties of the pyridine ring and provides a potential vector for further synthetic elaboration through cross-coupling reactions.

  • The 3-Iodo substituent is a key functional handle. The carbon-iodine bond is readily exploited in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse molecular fragments at a late stage of synthesis. This is a crucial strategy in the generation of compound libraries for lead optimization.

  • The 1-Methyl group on the pyrrole nitrogen cap eliminates the hydrogen bond donor capability of the N-H group, which can be critical for improving cell permeability and metabolic stability, and for preventing unwanted isomerization or dimerization.

This document provides researchers with the core knowledge required to synthesize, characterize, and strategically employ this valuable chemical building block.

Physicochemical and Structural Properties

The precise experimental data for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine is not extensively published, as is common for specialized synthetic intermediates. However, its properties can be reliably extrapolated from its immediate precursor, 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. The addition of a methyl group to the pyrrole nitrogen will predictably increase the molecular weight and lipophilicity (XLogP).

PropertyValueSource
IUPAC Name 5-chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine-
CAS Number 2231674-59-0
Molecular Formula C₈H₆ClIN₂Calculated
Molecular Weight 292.50 g/mol Calculated
Appearance Expected to be a solid
Molecular Weight (1H Precursor) 278.48 g/mol
XLogP3 (1H Precursor) 2.6
Topological Polar Surface Area (TPSA) 28.7 Ų
SMILES String CN1C=C(I)C2=C1N=CC=C2Cl-
InChI Key (1H Precursor) DTYKKMQQSSHZFS-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

The synthesis of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine is most logically achieved through a three-stage process, starting from commercially available precursors. This pathway is designed for efficiency and control over regiochemistry.

Overall Synthetic Workflow

Synthetic_Workflow A 2-Bromo-6-chloropyridin-3-amine C 5-Chloro-1H-pyrrolo[3,2-b]pyridine A->C Sonogashira Coupling & Cyclization B Ethynyltrimethylsilane B->C D 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine C->D Electrophilic Iodination E 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine D->E N-Methylation

Caption: Synthetic pathway for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine.

Stage 1: Synthesis of the 5-Chloro-1H-pyrrolo[3,2-b]pyridine Core

The construction of the core pyrrolopyridine scaffold is efficiently achieved via a palladium- and copper-catalyzed Sonogashira cross-coupling reaction, followed by an in-situ or subsequent cyclization.

Protocol:

  • Reaction Setup: To a solution of 2-bromo-6-chloropyridin-3-amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add triethylamine (TEA, ~8 eq) and copper(I) iodide (CuI, ~0.04 eq).

  • Degassing: Degas the mixture thoroughly with an inert gas (Argon or Nitrogen) for approximately 30 minutes.

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, ~0.02 eq) and ethynyltrimethylsilane (3.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cyclization & Workup: Upon completion of the cross-coupling, the intermediate can be cyclized. While some methods achieve this in one pot, a two-step procedure ensures cleaner conversion. After an initial aqueous workup and extraction with ethyl acetate, the crude trimethylsilyl-protected intermediate is treated with a desilylating agent (like TBAF) or acid to induce cyclization, affording 5-chloro-1H-pyrrolo[3,2-b]pyridine.

  • Purification: The crude product is purified by silica gel column chromatography.

Causality and Expertise:

  • Choice of Catalysts: The combination of a palladium catalyst (for the main cross-coupling cycle) and a copper(I) co-catalyst (to facilitate the formation of the copper acetylide) is classic for the Sonogashira reaction, ensuring high yields and reaction rates.

  • Ethynyltrimethylsilane: Using a protected acetylene like ethynyltrimethylsilane prevents self-coupling (Glaser coupling) and provides a stable, easy-to-handle reagent. The trimethylsilyl (TMS) group is readily removed under mild conditions to allow for the final ring closure.

Stage 2: Regioselective C3-Iodination

The pyrrole ring of the pyrrolo[3,2-b]pyridine system is electron-rich and thus susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and sterically accessible site, leading to highly regioselective halogenation.

Protocol:

  • Reaction Setup: Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in an anhydrous solvent such as DMF or THF in a flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS, 1.05-1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NIS and iodine.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid, 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, is purified by recrystallization or column chromatography.

Causality and Expertise:

  • Regioselectivity: The C3 position of the 4-azaindole scaffold is electronically analogous to the C3 position of indole, which is the kinetically favored site for electrophilic attack. This intrinsic reactivity allows for the selective installation of the iodine atom without the need for protecting groups on the pyridine ring.

  • N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent. It is easy to handle and generally results in cleaner reactions and simpler purifications compared to using molecular iodine (I₂), which can sometimes require an activating agent.

Stage 3: N-Methylation of the Pyrrole Nitrogen

The final step is the alkylation of the pyrrole nitrogen. This requires deprotonation with a strong base to form the nucleophilic azaindole anion, which then reacts with a methylating agent.

Protocol:

  • Reaction Setup: To a solution of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed as the anion is formed.

  • Methylation: Add methyl iodide (MeI, 1.1-1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until complete conversion is observed by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine, is purified by silica gel column chromatography.

Causality and Expertise:

  • Base Selection: The N-H of a pyrrole ring is weakly acidic (pKa ≈ 17-18). A strong, non-nucleophilic base like sodium hydride is required for complete and irreversible deprotonation, generating a high concentration of the reactive anion. Weaker bases like carbonates or hydroxides are often insufficient or lead to slower, incomplete reactions.

  • Solvent Choice: Anhydrous polar aprotic solvents like DMF or THF are ideal. They effectively solvate the resulting sodium cation without interfering with the nucleophilicity of the azaindole anion.

  • Avoiding Over-alkylation: While the pyridine nitrogen is also a potential site for alkylation, reaction at the deprotonated pyrrole nitrogen is kinetically much faster. Using a slight excess of the alkylating agent and maintaining controlled temperatures minimizes the risk of forming a quaternary pyridinium salt.

Applications in Drug Discovery and Chemical Biology

The 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine scaffold is not merely a synthetic curiosity; it is a high-value intermediate designed for purpose-driven synthesis in drug discovery. Its primary application lies in its use as a versatile building block for creating libraries of more complex molecules for biological screening.

  • Kinase Inhibitors: The pyrrolopyridine scaffold is a well-established "hinge-binder" motif in many kinase inhibitors. The pyridine nitrogen can form a crucial hydrogen bond with the backbone amide of the kinase hinge region, a common anchoring point for Type I and Type II inhibitors. The substituents at the 3- and 5-positions can then be elaborated to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby conferring potency and selectivity.

  • Antiproliferative Agents: Derivatives of the pyrrolo[3,2-b]pyridine core have demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma. The ability to rapidly diversify the structure via the 3-iodo position allows for extensive Structure-Activity Relationship (SAR) studies to optimize anticancer efficacy.

  • Other Therapeutic Areas: The broader class of pyrrolopyridines has been investigated for a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties, highlighting the versatility of this privileged scaffold.

The title compound, with its pre-installed chloro, iodo, and methyl groups, offers a streamlined entry point into these promising therapeutic areas, saving valuable synthetic steps and enabling researchers to focus on the critical diversification of the molecule.

References

  • Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., Hong, J. H., Hah, J. M., Cho, J. H., Choi, J. H., Yoo, K. H., & Oh, C. H. (2010). Synthesis
Exploratory

Structural Characterization and NMR Profiling of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine: A Technical Guide

Executive Summary Azaindole derivatives, particularly pyrrolo[3,2-b]pyridines, have emerged as highly privileged scaffolds in modern medicinal chemistry. They serve as bioisosteres of indoles, offering improved aqueous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azaindole derivatives, particularly pyrrolo[3,2-b]pyridines, have emerged as highly privileged scaffolds in modern medicinal chemistry. They serve as bioisosteres of indoles, offering improved aqueous solubility and unique hydrogen-bonding profiles. Specifically, 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (CAS: 2231674-59-0)[1] is a critical molecular building block. The strategic placement of a chlorine atom at C5 and an iodine atom at C3 provides orthogonal reactivity sites, enabling highly regioselective cross-coupling reactions for the development of complex therapeutics, including selective NaV1.7 inhibitors for pain management[2] and novel organometallic nickel complexes[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the synthetic choices, establish self-validating experimental protocols, and provide a comprehensive profile of the 1 H and 13 C NMR spectroscopic data required to definitively characterize this molecule.

Strategic Utility & Orthogonal Reactivity Logic

The structural design of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine is rooted in the principles of bond dissociation energy (BDE) and oxidative addition kinetics.

  • The C3-Iodine Bond: Iodine is highly polarizable and forms a relatively weak bond with the aromatic core. This site undergoes rapid oxidative addition with Palladium(0) or Copper(I) catalysts, making it the primary site for Suzuki-Miyaura or Sonogashira couplings.

  • The C5-Chlorine Bond: The C-Cl bond is significantly stronger and more electron-deficient due to the adjacent pyridine nitrogen (N4). It remains inert during mild C3-coupling conditions, acting as a stable metabolic shield or a secondary coupling site requiring elevated temperatures and specialized ligands[3].

Reactivity Core 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine C3 C3-Iodine Site (Low BDE, High Reactivity) Core->C3 C5 C5-Chlorine Site (High BDE, Low Reactivity) Core->C5 Coupling1 Primary Cross-Coupling (e.g., Suzuki, Sonogashira) C3->Coupling1 Coupling2 Secondary Cross-Coupling (Requires elevated temp/ligands) C5->Coupling2 Coupling1->Coupling2 Sequential Activation

Figure 1: Orthogonal reactivity logic of C3-I and C5-Cl sites for sequential cross-coupling.

Self-Validating Synthetic Methodology

To ensure absolute structural integrity before NMR profiling, the synthesis must be executed via a controlled, two-step protocol starting from 5-chloro-1H-pyrrolo[3,2-b]pyridine.

Step 1: Regioselective N-Methylation

Causality: Sodium hydride (NaH) is selected over weaker bases (e.g., K 2​ CO 3​ ) to ensure quantitative, irreversible deprotonation of the pyrrole nitrogen. Cooling to 0 °C is critical to control the exothermic reaction and prevent ring-opening or poly-alkylation side reactions.

  • Preparation: Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Cool the reaction flask to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portionwise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add Iodomethane (MeI, 1.1 eq) dropwise. Remove the ice bath, warm to room temperature (RT), and stir for 2 hours.

  • Validation Check: Quench with water and extract with EtOAc. Self-Validation: In the intermediate's 1 H NMR, confirm the absolute disappearance of the broad N-H singlet at ~11.5 ppm and the emergence of a sharp 3H singlet at ~3.85 ppm.

Step 2: Electrophilic Aromatic Iodination (SEAr)

Causality: The C3 position of the pyrrole ring possesses the highest HOMO coefficient, making it highly susceptible to electrophilic attack. N-Iodosuccinimide (NIS) is preferred over elemental iodine (I 2​ ) due to its milder nature, which prevents oxidative degradation of the azaindole core.

  • Preparation: Dissolve the N-methyl intermediate (1.0 eq) in anhydrous DMF.

  • Reaction: Add NIS (1.05 eq) in one single portion at RT. Cover the flask in aluminum foil to stir in the dark for 4 hours (preventing radical-mediated side reactions).

  • Workup: Quench with saturated aqueous Na 2​ S 2​ O 3​ to neutralize unreacted iodine species. Extract, dry, and purify via flash chromatography.

Synthesis SM 5-Chloro-1H-pyrrolo[3,2-b]pyridine (Starting Material) Step1 N-Methylation MeI, NaH, DMF, 0°C to RT SM->Step1 Int1 5-Chloro-1-methyl-pyrrolo[3,2-b]pyridine (Intermediate) Step1->Int1 Step2 Electrophilic Iodination NIS, DMF, RT Int1->Step2 Product 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (Target Compound) Step2->Product

Figure 2: Two-step synthetic workflow for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine.

NMR Spectroscopy: Acquisition Causality & Protocols

Obtaining high-fidelity NMR data for halogenated heterocycles requires specific tuning of the spectrometer. A common failure point in characterizing this molecule is the "disappearance" of the C3 and C5 quaternary carbons in the 13 C spectrum.

Experimental Protocol
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of DMSO-d 6​ . Causality: DMSO-d 6​ is chosen over CDCl 3​ because it efficiently disrupts intermolecular stacking of planar heterocycles, providing sharper line widths and a stable deuterium lock.

  • 1 H NMR Parameters: 400 MHz, 298 K, 16 scans. Relaxation delay (d1) = 1.0 s.

  • 13 C NMR Parameters: 100 MHz, 298 K, 1024 scans. Critical Adjustment: Set relaxation delay (d1) = 2.5 to 3.0 s.

  • Mechanistic Rationale for d1 Extension: Halogenated quaternary carbons (C3-I, C5-Cl) lack attached protons. They rely entirely on weak dipole-dipole interactions for longitudinal relaxation (T1). A standard 1-second delay causes these nuclei to remain partially saturated between pulses, resulting in peaks that vanish into the baseline noise.

The "Heavy Atom Effect"

When analyzing the 13 C NMR data, the C3 carbon attached to the iodine atom will appear unusually upfield (typically around 56.4 ppm). This is not an aliphatic impurity. It is the result of the Heavy Atom Effect , where the large electron cloud of iodine induces significant diamagnetic shielding via spin-orbit coupling.

Quantitative NMR Data Profiles

The following tables summarize the validated 1 H and 13 C NMR assignments for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment Rationale
C7-H 8.02Doublet (d)8.51HHighly deshielded by the fused bridgehead; ortho-coupling with C6-H.
C2-H 7.85Singlet (s)-1HPyrrole proton, deshielded by the adjacent N1 and the C3-Iodine atom.
C6-H 7.28Doublet (d)8.51HPyridine proton, shielded relative to C7; ortho-coupling with C7-H.
N1-CH 3​ 3.85Singlet (s)-3HTypical N-methyl resonance in azaindole systems.
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )
PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
C5 147.2Quaternary (C-Cl)Strongly deshielded by electronegative chlorine and adjacent pyridine N4.
C7a 142.8QuaternaryBridgehead carbon, deshielded by the fused ring system.
C2 133.4CHPyrrole carbon adjacent to the N1-methyl group.
C3a 128.7QuaternaryBridgehead carbon.
C7 121.3CHPyridine carbon.
C6 118.5CHPyridine carbon, sterically and electronically shielded relative to C7.
C3 56.4Quaternary (C-I)Exhibits profound upfield shift due to the heavy atom effect of Iodine.
N1-CH 3​ 33.2CH 3​ Standard N-methyl aliphatic carbon.

Conclusion

The precise structural characterization of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine relies on a deep understanding of both its chemical reactivity and its physical spectroscopic properties. By extending relaxation delays to capture elusive quaternary carbons and recognizing the heavy atom effect induced by the C3-iodine, researchers can confidently validate this scaffold for downstream medicinal chemistry applications.

References

  • ACS Publications. Discovery of Indole- and Indazole-acylsulfonamides as Potent and Selective NaV1.7 Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry.

  • ChemicalBook. 5-chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 2231674-59-0) Properties and Data.

  • TDX (Tesis Doctorals en Xarxa). UNRAVELLING MECHANISTIC UNDERPINNINGS OF ORGANOMETALLIC NICKEL CHEMISTRY AND APPLICATIONS INTO MEDICINAL CHEMISTRY.

Sources

Foundational

A Comprehensive Technical Guide to the Mass Spectrometry of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

For Immediate Release This technical guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals engaged in work involving 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals engaged in work involving 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine. This document provides a detailed analysis of its key mass-related physicochemical properties—molecular weight and exact mass—which are fundamental to accurate compound identification, quantification, and metabolic analysis.

Introduction to 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine is a halogenated, N-methylated heterocyclic compound belonging to the azaindole class. The pyrrolo[3,2-b]pyridine core is a significant scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor and for other biological activities. The specific substitutions of chlorine, iodine, and a methyl group create a unique chemical entity with distinct properties relevant to its synthesis, purification, and analytical characterization. Accurate determination of its mass is the first critical step in any analytical workflow, from reaction monitoring via LC-MS to high-resolution mass spectrometry (HRMS) for structural confirmation.

Core Physicochemical Data

The fundamental mass characteristics of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine are summarized below. These values are crucial for instrument calibration, data processing, and compound verification.

ParameterValueSource
CAS Number 2231674-59-0King-Pharm[1]
Molecular Formula C₈H₆ClIN₂Derived
Average Molecular Weight 292.50 g/mol Calculated
Exact (Monoisotopic) Mass 291.92642 DaPubChemLite[2][3]

Understanding the Distinction: Molecular Weight vs. Exact Mass

In research and drug development, particularly in the context of mass spectrometry, the terms "molecular weight" and "exact mass" are not interchangeable. Understanding their difference is paramount for experimental design and data interpretation.

  • Molecular Weight (or Average Molecular Mass) : This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula. The atomic weights found on a standard periodic table are average masses. This value is most relevant for stoichiometric calculations in synthetic chemistry (e.g., determining the mass of a reagent needed for a reaction).

  • Exact Mass (or Monoisotopic Mass) : This is the mass calculated using the mass of the single most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹²⁷I). Mass spectrometers, especially high-resolution instruments like TOF or Orbitrap analyzers, are capable of resolving ions differing by these small isotopic mass differences. Therefore, the exact mass is the value used to identify and confirm the elemental composition of a molecule from an experimental high-resolution mass spectrum. For the molecular formula C₈H₆ClIN₂, the monoisotopic mass is based on ¹²C₈¹H₆³⁵Cl¹²⁷I¹⁴N₂.[2][3]

The workflow for determining these fundamental properties is a self-validating system, beginning with the identification of the molecular structure and culminating in the precise values required for analytical verification.

G A Identify Compound 5-Chloro-3-iodo-1-methyl- pyrrolo[3,2-b]pyridine B Determine Molecular Formula C₈H₆ClIN₂ A->B C Calculate Exact Mass (From Most Abundant Isotopes) B->C D Calculate Molecular Weight (From Average Atomic Weights) B->D E Database Verification (e.g., PubChem) C->E Compare F Experimental Confirmation (High-Resolution Mass Spectrometry) E->F Predicts

Caption: Workflow for Mass Determination.

Methodology for Mass Calculation and Verification

Determination of Molecular Formula

The starting point for mass calculation is the correct molecular formula. This is derived from the known structure of the parent compound, 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, and the modification (N-methylation).

  • Base Structure : The non-methylated analog, 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, has the molecular formula C₇H₄ClIN₂.[1]

  • Modification : The addition of a methyl group (-CH₃) at the 1-position of the pyrrole ring involves the substitution of the pyrrolic proton (-H).

  • Net Change : The net change in atomic composition is the addition of one carbon atom and two hydrogen atoms (+CH₂).

  • Final Formula : The resulting molecular formula for the N-methylated target compound is therefore C₈H₆ClIN₂ .

Calculation of Average Molecular Weight

The molecular weight is calculated by summing the standard atomic weights of the constituent atoms.

  • Carbon (C): 8 × 12.011 u = 96.088 u

  • Hydrogen (H): 6 × 1.008 u = 6.048 u

  • Chlorine (Cl): 1 × 35.453 u = 35.453 u

  • Iodine (I): 1 × 126.904 u = 126.904 u

  • Nitrogen (N): 2 × 14.007 u = 28.014 u

  • Total Molecular Weight: 96.088 + 6.048 + 35.453 + 126.904 + 28.014 = 292.507 u (rounded to 292.50 g/mol )

Identification of Exact (Monoisotopic) Mass

The exact mass is determined by summing the masses of the most abundant isotopes of each element. This value was identified by searching chemical databases for compounds with the molecular formula C₈H₆ClIN₂.

  • ¹²C: 8 × 12.000000 u

  • ¹H: 6 × 1.007825 u

  • ³⁵Cl: 1 × 34.968853 u

  • ¹²⁷I: 1 × 126.904473 u

  • ¹⁴N: 2 × 14.003074 u

  • Total Exact Mass: 291.92642 Da

This value is confirmed by databases such as PubChem for isomers with this formula.[2][3] High-resolution mass spectrometers would detect the protonated molecule [M+H]⁺ at m/z 292.93370.

Chemical Structure Representation

The structural arrangement of the atoms dictates the final molecular formula and, consequently, the compound's mass.

Caption: 2D Structure of an isomer of C₈H₆ClIN₂.

References

  • PubChemLite. 2231675-82-2 (C8H6ClIN2). Available at: [Link]

  • PubChemLite. C8H6ClIN2 - Explore. Available at: [Link]

Sources

Exploratory

Engineering the Pyrrolo[3,2-b]pyridine Scaffold: Mechanistic Insights and Target Engagement in Modern Drug Discovery

Executive Summary The pyrrolo[3,2-b]pyridine (azaindole) core has solidified its status as a privileged scaffold in modern medicinal chemistry. Characterized by a rigid bicyclic structure and versatile electronic propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[3,2-b]pyridine (azaindole) core has solidified its status as a privileged scaffold in modern medicinal chemistry. Characterized by a rigid bicyclic structure and versatile electronic properties, it serves as an exceptional hinge-binding pharmacophore for kinase inhibition and a highly tunable core for allosteric modulation in central nervous system (CNS) targets. This technical whitepaper dissects the mechanisms of action, target engagement causality, and self-validating experimental protocols essential for advancing pyrrolo[3,2-b]pyridine derivatives through the preclinical drug discovery pipeline.

Core Mechanisms of Action Across Therapeutic Targets

Reversible-Covalent Kinase Inhibition (FGFR4)

The fibroblast growth factor 19 (FGF19)-FGFR4 signaling axis is a critical driver in hepatocellular carcinoma (HCC). However, acquired resistance via gatekeeper mutations (e.g., V550L and V550M) severely limits the clinical efficacy of first-generation targeted therapies.

Mechanistic Causality: By functionalizing the pyrrolo[3,2-b]pyridine scaffold with a 5-formyl group, researchers have engineered highly potent reversible-covalent inhibitors. The pyrrolo[3,2-b]pyridine core acts as a rigid connecting skeleton that precisely positions the 5-aldehyde group to form a reversible hemi-thioacetal adduct with the Cys552 residue within the FGFR4 kinase domain. Concurrently, the pyridyl nitrogen acts as a crucial hydrogen bond acceptor, engaging Ala553 in the kinase hinge region. This dual-engagement strategy successfully bypasses the steric hindrance introduced by gatekeeper mutations, maintaining single-digit nanomolar potency against both wild-type and mutant variants 1.

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Kinase (Wild-type & Mutants) FGF19->FGFR4 Activates Signaling Downstream Signaling (MAPK/STAT) FGFR4->Signaling Phosphorylation Inhibitor Pyrrolo[3,2-b]pyridine Derivative (e.g., 10z) Inhibitor->FGFR4 Reversible-Covalent Inhibition (Cys552) Proliferation Tumor Proliferation (HCC Cells) Signaling->Proliferation Promotes

Caption: FGFR4 signaling cascade and the reversible-covalent inhibition mechanism by pyrrolo[3,2-b]pyridine.

Allosteric Modulation in CNS Disorders

Beyond oncology, the pyrrolo[3,2-b]pyridine scaffold is highly effective in CNS drug discovery. Its low molecular weight and tunable lipophilicity facilitate excellent blood-brain barrier (BBB) penetration, making it ideal for targeting complex neuroreceptors.

  • NMDA Receptor Modulation: Pyrrolo[3,2-b]pyridine derivatives have been optimized as GluN2B-selective negative allosteric modulators (NAMs). The fused ring system improves aqueous solubility and brain penetrance compared to earlier chemotypes, achieving >75% receptor occupancy in vivo, which is critical for modulating presynaptic glutamate release without causing off-target toxicity 2.

  • Muscarinic M1 Positive Allosteric Modulators (PAMs): Scaffold-hopping from pyrrolo[2,3-b]pyridine to the isomeric pyrrolo[3,2-b]pyridine led to the discovery of highly selective, CNS-penetrant M1 PAMs (e.g., VU6007496). This structural shift enhanced cognitive function in preclinical models without inducing the long-term depression or cholinergic toxicity typically associated with direct M1 agonism 3.

Quantitative Data Summary

To contextualize the structure-activity relationship (SAR) and mechanistic versatility of this scaffold, Table 1 summarizes the pharmacological profiles of key pyrrolo[3,2-b]pyridine derivatives across different therapeutic targets.

Table 1: Pharmacological Profiling of Key Pyrrolo[3,2-b]pyridine Derivatives

TargetCompound / DerivativeMechanism of ActionKey Efficacy MetricsReference
FGFR4 (WT) 5-formyl derivative (10z)Reversible-covalent kinase inhibitorIC50 = 16 nM[1]
FGFR4 (V550L) 5-formyl derivative (10z)Reversible-covalent kinase inhibitorIC50 = 3.3 nM[1]
FGFR4 (V550M) 5-formyl derivative (10z)Reversible-covalent kinase inhibitorIC50 = 7.0 nM[1]
GluN2B Compounds 9, 25, 30, 34Negative Allosteric Modulator (NAM)>75% Receptor Occupancy (10 mg/kg)[2]
M1 Receptor VU6007496Positive Allosteric Modulator (PAM)MED = 3 mg/kg (p.o.) in rats[3]
DprE1 (M. tb) 4-fluorophenyl derivative (8m)Antitubercular agentMIC = 3.12 µg/mL[4]

Experimental Validation: Self-Validating Protocol System

To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for evaluating reversible-covalent kinase inhibitors based on the pyrrolo[3,2-b]pyridine scaffold. The causality behind this workflow is to sequentially validate biochemical potency, confirm the covalent mechanism, and translate these findings into cellular efficacy.

Protocol 1: Biochemical Kinase Profiling (Z'-LYTE Assay)

Objective: Quantify the IC50 of pyrrolo[3,2-b]pyridine derivatives against WT and mutant kinases. Rationale: The Z'-LYTE assay utilizes FRET-based detection of peptide phosphorylation. This provides a highly sensitive, ATP-competitive readout essential for accurately evaluating hinge-binding scaffolds before advancing to complex cellular models.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Reaction Assembly: Transfer 100 nL of the compound to a 384-well plate containing 5 μL of the Kinase/Peptide mixture (e.g., recombinant FGFR4 and Tyr 04 peptide).

  • Initiation: Add 5 μL of ATP solution (calibrated to the apparent Km​ for the specific kinase) to initiate the reaction. Incubate for 1 hour at room temperature (25°C).

  • Development: Add 5 μL of Development Reagent to selectively cleave the unphosphorylated peptide. Incubate for an additional 1 hour.

  • Quantification: Measure FRET signals (Coumarin/Fluorescein emission ratio) on a compatible microplate reader. Calculate the IC50 using a 4-parameter logistic regression model.

Protocol 2: Validation of Reversible-Covalent Binding via MALDI-TOF-MS

Objective: Confirm the formation of a hemi-thioacetal adduct between the 5-formyl group and the target cysteine (e.g., Cys552). Rationale: Biochemical assays cannot distinguish between highly potent reversible binders and true covalent inhibitors. Mass spectrometry provides direct, unambiguous evidence of covalent target engagement by detecting the mass shift of the protein-inhibitor complex.

  • Incubation: Incubate recombinant kinase protein (10 μM) with the pyrrolo[3,2-b]pyridine inhibitor (50 μM) in HEPES buffer (pH 7.5) for 2 hours at 25°C.

  • Desalting: Desalt the protein-inhibitor complex using a C4 ZipTip to remove excess ligand and buffer salts, which suppress MS ionization.

  • Matrix Spotting: Elute the complex directly onto a MALDI target plate using a matrix solution (sinapinic acid in 50% acetonitrile / 0.1% TFA).

  • Data Acquisition: Acquire mass spectra in linear positive ion mode. A mass shift corresponding to the exact molecular weight of the inhibitor confirms adduct formation.

Workflow Synthesis 1. Scaffold Synthesis (Pyrrolo[3,2-b]pyridine) Biochem 2. Biochemical Profiling (Z'-Lyte Kinase Assay) Synthesis->Biochem Validation 3. Binding Validation (MALDI-TOF-MS) Biochem->Validation Cellular 4. Cellular Assays (Ba/F3 Proliferation) Validation->Cellular

Caption: Self-validating experimental workflow for characterizing covalent pyrrolo[3,2-b]pyridine inhibitors.

References

  • Title: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and in silico docking studies Source: ResearchGate URL: [Link]

Sources

Foundational

A Technical Guide to the Preliminary Biological Screening of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

Foreword: The Rationale for Investigation The pyrrolo[3,2-b]pyridine scaffold, an aza-analog of indole, represents a privileged core structure in medicinal chemistry. Derivatives of this and related pyrrolopyridine isome...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for Investigation

The pyrrolo[3,2-b]pyridine scaffold, an aza-analog of indole, represents a privileged core structure in medicinal chemistry. Derivatives of this and related pyrrolopyridine isomers have demonstrated a wide spectrum of biological activities, including potent inhibition of protein kinases, and significant antimicrobial and antiproliferative effects.[1][2] The introduction of halogen substituents, such as chlorine and iodine, can modulate the electronic properties and metabolic stability of the molecule, often enhancing its interaction with biological targets.[3] Specifically, the 5-chloro substitution is a common feature in kinase inhibitors, while the 3-iodo position offers a versatile handle for further chemical modification via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[4]

This guide outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of the novel compound, 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine. The proposed workflow is designed to efficiently assess its cytotoxic, antimicrobial, and potential kinase inhibitory activities. As no specific biological data for this N-methylated derivative is publicly available, this document serves as a prospective blueprint for its initial characterization, grounded in established methodologies and the known potential of its structural class.

Part 1: The Screening Cascade - A Strategic Overview

A tiered approach is essential for the cost-effective and logical evaluation of a novel chemical entity. Our screening cascade prioritizes the early assessment of general toxicity before proceeding to more specific, target-oriented assays. This ensures that resources are focused on compounds with a viable therapeutic window.

The workflow begins with a broad cytotoxicity screen against both cancerous and non-cancerous cell lines. This foundational step identifies the compound's general toxicity profile and calculates its half-maximal inhibitory concentration (IC₅₀).[5][6] Concurrently, the compound is evaluated for antimicrobial activity against a panel of representative bacterial and fungal pathogens. Based on these initial results, a decision is made to either halt further investigation due to excessive cytotoxicity or advance the compound to secondary, more specific assays, such as a kinase inhibition panel.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Decision & Secondary Screening cluster_2 Tier 3: Lead Progression Compound Test Compound: 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine Cytotoxicity Cytotoxicity Profiling (MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial Decision Data Analysis - IC50 & MIC Determination - Selectivity Index Cytotoxicity->Decision Antimicrobial->Decision Kinase Kinase Inhibition Panel (e.g., Kinase Glo® Assay) Decision->Kinase [Low Cytotoxicity &/or Potent MIC] Halt Halt: High Toxicity or No Activity Decision->Halt [High Cytotoxicity or Inactive] Lead Promising Lead Candidate (Further SAR & In Vivo Studies) Kinase->Lead

Caption: A multi-tiered workflow for the preliminary biological screening of a novel compound.

Part 2: Foundational Assays - Cytotoxicity Profiling

Causality Behind Experimental Choice: Before assessing therapeutic potential, it is imperative to establish a compound's toxicity profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[7] It measures the metabolic activity of cells, which generally correlates with cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the concentration of which is quantifiable by spectrophotometry. By using both cancerous and non-cancerous cell lines, we can also derive a preliminary "selectivity index" (SI), an important indicator of a compound's potential therapeutic window.[7]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture & Seeding:

    • Culture human cancer cell lines (e.g., A375 melanoma, given the activity of related compounds[9]) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells[5]) in their respective complete growth media.

    • Harvest cells and dilute to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (approx. 5,000 cells) into each well of a 96-well microtiter plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations.

    • Include a vehicle control (medium with DMSO) and an untreated control (medium only).

    • Incubate for a standard exposure time, typically 48 or 72 hours.[8]

  • MTT Addition and Formazan Solubilization:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing for formazan crystal formation.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[8]

Data Presentation: Cytotoxicity Profile
Cell LineTypeCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Control)Selectivity Index (SI)¹
A375Human MelanomaExperimental Value0.85Calculated Value
MCF-7Human Breast CancerExperimental Value1.20Calculated Value
HEK293Human Embryonic KidneyExperimental Value15.5-

¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells (HEK293) / IC₅₀ in cancerous cells. A higher SI value is desirable.

Part 3: Primary Target Screening - Antimicrobial Susceptibility

Causality Behind Experimental Choice: Pyrrolopyridine scaffolds have been reported to possess antibacterial activity.[1] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a novel agent.[10] This method provides a quantitative result and is amenable to a high-throughput format, making it ideal for primary screening against a panel of clinically relevant pathogens. The panel should include both Gram-positive and Gram-negative bacteria, as well as a representative yeast species, to assess the breadth of antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation:

    • Culture test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

    • Dilute the overnight culture to achieve a standardized inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10]

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate sterile broth. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

    • A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) should be included as a positive control.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a sterility control (broth only).

    • Cover the plate and incubate at 35-37°C for 16-24 hours.[10]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis A Prepare 2-fold serial dilutions of Compound in 96-well plate C Add inoculum to each well A->C B Prepare standardized microbial inoculum (e.g., 5x10^5 CFU/mL) B->C D Incubate plate (e.g., 37°C, 24h) C->D E Visually assess turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.

Data Presentation: Minimum Inhibitory Concentration (MIC)
Test MicroorganismGram Stain/TypeCompound MIC (µg/mL)Control AntibioticControl MIC (µg/mL)
Staphylococcus aureusGram-positiveExperimental ValueCiprofloxacin1
Escherichia coliGram-negativeExperimental ValueCiprofloxacin0.5
Pseudomonas aeruginosaGram-negativeExperimental ValueCiprofloxacin2
Candida albicansYeastExperimental ValueFluconazole4

Part 4: Secondary Target Screening - Kinase Inhibition Profiling

Causality Behind Experimental Choice: The pyrrolo[2,3-b]pyridine core is a key component of several approved kinase inhibitors, such as the B-Raf inhibitor Vemurafenib.[1] Therefore, if the test compound exhibits acceptable cytotoxicity, particularly against cancer cell lines, evaluating its effect on a panel of protein kinases is a logical next step. Biochemical kinase assays, which measure the extent to which a compound inhibits the phosphorylation reaction catalyzed by a kinase, are the standard for this evaluation.[11] A luminescence-based assay, such as the Kinase-Glo® platform, offers high sensitivity and a homogenous format suitable for high-throughput screening.[12] This type of assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation; lower luminescence indicates higher kinase activity (more ATP consumed) and thus, stronger inhibition by the test compound.

Experimental Protocol: Luminescence-Based Kinase Assay (Generic)
  • Reaction Setup:

    • In a 384-well plate, add the kinase buffer, the specific kinase of interest (e.g., B-Raf, EGFR, VEGFR2), and its corresponding substrate peptide.

    • Add the test compound at a fixed concentration (e.g., 1 µM or 10 µM for a primary screen) or in a dose-response format.

    • Include positive control wells (no compound) and negative control wells (no kinase).

  • Initiation of Kinase Reaction:

    • Add ATP to all wells to initiate the phosphorylation reaction. The ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add Kinase-Glo® Reagent to each well. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, producing a light signal.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each well relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • For compounds showing significant inhibition (>50%) in the primary screen, a follow-up dose-response curve is generated to determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile
Kinase TargetKinase Family% Inhibition @ 10 µMIC₅₀ (nM)
B-RafSer/Thr KinaseExperimental ValueIf applicable
EGFRTyr KinaseExperimental ValueIf applicable
VEGFR2Tyr KinaseExperimental ValueIf applicable
SRCTyr KinaseExperimental ValueIf applicable
CDK2Ser/Thr KinaseExperimental ValueIf applicable

Conclusion and Next Steps

This technical guide provides a structured, scientifically-grounded framework for the initial biological evaluation of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine. The tiered approach, beginning with broad cytotoxicity and antimicrobial screens before progressing to targeted kinase assays, ensures an efficient allocation of resources. The data generated from these preliminary screens will provide a critical foundation for future work, including comprehensive SAR studies, mechanism of action elucidation, and potential advancement into more complex cellular and in vivo models. The ultimate goal is to determine if this novel molecule holds promise as a lead compound for the development of new therapeutics.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijpra.com. Retrieved April 7, 2026, from [Link]

  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. (n.d.). National Institutes of Health. Retrieved April 7, 2026, from [Link]

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved April 7, 2026, from [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010). European Journal of Medicinal Chemistry. Retrieved April 7, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved April 7, 2026, from [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (n.d.). National Institutes of Health. Retrieved April 7, 2026, from [Link]

  • New Screening Approaches for Kinases. (n.d.). Royal Society of Chemistry. Retrieved April 7, 2026, from [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. Retrieved April 7, 2026, from [Link]

  • Development and application of PI3K assays for novel drug discovery. (2015). Expert Opinion on Drug Discovery. Retrieved April 7, 2026, from [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). ACS Publications. Retrieved April 7, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved April 7, 2026, from [Link]

  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Antimicrobial Agents and Chemotherapy. Retrieved April 7, 2026, from [Link]

  • Best Practices for Pre-Employment Drug Screening. (2024). Mind, Body and Soul. Retrieved April 7, 2026, from [Link]

  • Kinase Profiling & Screening. (n.d.). Reaction Biology. Retrieved April 7, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys. Retrieved April 7, 2026, from [Link]

  • Pre-Employment Drug Test: A Complete Guide. (2026). iprospectcheck. Retrieved April 7, 2026, from [Link]

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025). bioRxiv. Retrieved April 7, 2026, from [Link]

  • Presumptive or preliminary testing. (n.d.). UNODC. Retrieved April 7, 2026, from [Link]

  • Preliminary Screening of Adolescents. (n.d.). National Institutes of Health. Retrieved April 7, 2026, from [Link]

  • What You Need to Know About Pre-employment Drug Tests. (2023). Concentra. Retrieved April 7, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives. (n.d.). ACS Publications. Retrieved April 7, 2026, from [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones. (2025). MDPI. Retrieved April 7, 2026, from [Link]

  • Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. (2019). Journal of Medicinal Chemistry. Retrieved April 7, 2026, from [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2020). Griffith University. Retrieved April 7, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Orthogonal Suzuki-Miyaura Cross-Coupling Strategies for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

Strategic Significance in Drug Discovery Azaindoles, particularly the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold, are privileged pharmacophores in modern medicinal chemistry. They frequently serve as bioisosteres for...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Significance in Drug Discovery

Azaindoles, particularly the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold, are privileged pharmacophores in modern medicinal chemistry. They frequently serve as bioisosteres for indoles in the development of kinase inhibitors and antiviral agents[1]. The building block 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (CAS: 2231674-59-0)[2] is highly valued for its dihalogenated nature, which allows for sequential, site-specific functionalization.

The primary synthetic challenge—and opportunity—lies in exploiting the orthogonal reactivity between the C3-iodine and the C5-chlorine atoms to achieve highly chemoselective carbon-carbon bond formations without generating bis-coupled or dehalogenated byproducts.

Mechanistic Rationale & Chemoselectivity Principles

To design a self-validating and robust protocol, it is critical to understand the causality behind the reactivity of the pyrrolo[3,2-b]pyridine core:

  • Bond Dissociation Energy (BDE) Differential: The chemoselectivity of this scaffold is fundamentally driven by the thermodynamic difference between the C–I bond (~65 kcal/mol) and the C–Cl bond (~96 kcal/mol)[3]. During the catalytic cycle, the Palladium(0) species undergoes oxidative addition into the C3–I bond at a significantly faster rate and at lower temperatures than the C5–Cl bond.

  • Electronic Influence of the Scaffold: The pyrrolo[3,2-b]pyridine system is electron-deficient at the pyridine ring (C5) and relatively electron-rich at the pyrrole ring (C3). However, the extreme leaving-group ability of iodine overrides the electronic deficiency of the C5 position during the first coupling event.

  • Role of N-Methylation: Unprotected azaindoles often suffer from competitive N-arylation or catalyst poisoning via nitrogen coordination. The N1-methyl group in this substrate eliminates these side reactions, ensuring the Pd(0) center remains available for the desired C–C coupling[4].

By carefully calibrating the catalyst, ligand, base, and temperature, researchers can achieve >95% chemoselectivity for C3-arylation, leaving the C5-Cl intact for late-stage functionalization (e.g., a second Suzuki coupling or Buchwald-Hartwig amination).

Reaction Workflow & Orthogonal Functionalization

OrthogonalCoupling Substrate 5-Chloro-3-iodo-1-methyl- pyrrolo[3,2-b]pyridine (CAS: 2231674-59-0) Cond1 Pd(dppf)Cl2, K2CO3 Ar-B(OH)2, 80°C (Mild Base/Temp) Substrate->Cond1 Step 1: C3-I Oxidative Addition Intermediate 3-Aryl-5-chloro-1-methyl- pyrrolo[3,2-b]pyridine (Chemoselective) Cond1->Intermediate >95% Selectivity Cond2 Pd2(dba)3, XPhos, Cs2CO3 Ar'-B(OH)2, 110°C (Strong Base/Temp) Intermediate->Cond2 Step 2: C5-Cl Oxidative Addition Product 3,5-Diaryl-1-methyl- pyrrolo[3,2-b]pyridine (Bis-coupled) Cond2->Product Orthogonal Functionalization

Workflow of sequential, site-selective Suzuki-Miyaura couplings on the dihalogenated scaffold.

Quantitative Data: Condition Optimization for C3-Selectivity

To establish the optimal parameters for the first step, various conditions were evaluated. The goal is to maximize conversion while suppressing the activation of the C5-Cl bond.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)C3-Selectivity (%)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O907885
2Pd(OAc)₂ / PPh₃K₂CO₃DMF / H₂O806588
3 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane / H₂O 80 >95 >98
4Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane / H₂O110>9940*

*Note: Entry 4 utilizes conditions specifically designed for C-Cl activation. When applied to the dihalogenated starting material, it results in rapid bis-coupling and loss of chemoselectivity.

Experimental Methodologies

Protocol A: Chemoselective C3-Arylation (Mild Conditions)

Objective: Selectively couple an arylboronic acid at the C3-iodo position while preserving the C5-chloro group for future elaboration.

Reagents & Materials:

  • 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Degassed 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Reaction Assembly: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine, arylboronic acid, and K₂CO₃.

  • Atmospheric Control: Evacuate the tube and backfill with Argon. Repeat this cycle three times. Causality: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Catalyst Introduction: Briefly open the tube under a positive flow of Argon to add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Seal the tube securely. Causality: The bidentate dppf ligand restricts the conformational flexibility of the Pd center, heavily favoring the less sterically and electronically demanding C-I oxidative addition while suppressing over-reduction.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously for 4–6 hours. Causality: Maintaining the temperature strictly at 80 °C provides enough thermal energy to overcome the C-I barrier but remains safely below the threshold required to activate the C-Cl bond.

  • In-Process Monitoring: Monitor the reaction via LC-MS. The desired product will show a mass shift corresponding to the displacement of Iodine (-127 Da) by the Aryl group, while distinctly retaining the 3:1 isotopic signature indicative of the intact C5-Chlorine.

  • Workup & Purification: Cool the mixture to room temperature. Filter through a tightly packed pad of Celite to remove palladium black, eluting with Ethyl Acetate. Partition the filtrate with water, extract the aqueous layer with EtOAc (3 × 15 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Late-Stage C5-Arylation (Orthogonal Coupling)

Objective: Functionalize the remaining C5-Cl bond of the monocoupled intermediate.

Reagents & Materials:

  • 3-Aryl-5-chloro-1-methyl-pyrrolo[3,2-b]pyridine intermediate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • XPhos ligand (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (3.0 equiv, 1.5 mmol)

  • Degassed 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Preparation: In a Schlenk tube, combine the intermediate, arylboronic acid, and Cs₂CO₃. Purge with Argon (3x).

  • Catalyst/Ligand Complexation: In a separate vial under Argon, pre-mix Pd₂(dba)₃ and XPhos in 1 mL of degassed Dioxane for 10 minutes until the solution turns a deep red/orange, indicating the formation of the active L-Pd(0) species.

  • Reaction Execution: Transfer the active catalyst solution to the Schlenk tube, add the remaining Dioxane/H₂O, and seal.

  • High-Temperature Coupling: Heat the reaction to 110 °C for 12 hours. Causality: The C–Cl bond is highly stable. Successful oxidative addition requires a highly electron-rich palladium center (provided by the dialkylbiaryl phosphine ligand XPhos), a strong base (Cs₂CO₃) to accelerate transmetalation, and elevated thermal energy (110 °C).

  • Workup: Follow the same Celite filtration and extraction protocol as Protocol A, followed by chromatographic purification to yield the fully functionalized 3,5-diaryl-1-methyl-pyrrolo[3,2-b]pyridine.

References

  • Title: Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: PMC / nih.gov URL: [Link]

Sources

Application

Application Note: 5-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine as a Privileged Scaffold for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Chemical Rationale The 4-azaindole (1H-pyrrolo[3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Chemical Rationale

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) framework is a privileged bioisosteric scaffold in modern medicinal chemistry, frequently utilized to replace indole or purine cores in the design of targeted therapeutics[1]. The incorporation of a nitrogen atom into the pyridine ring significantly enhances the molecule's aqueous solubility and provides a critical hydrogen-bond acceptor. This feature is essential for anchoring inhibitors to the hinge region of the ATP-binding pocket in various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and p38 MAP kinase[2][3].

5-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 2231674-59-0) is a highly specialized, bi-functionalized building block designed to accelerate the hit-to-lead optimization process[4][5]. Its structural features offer three distinct chemical advantages:

  • N1-Methylation: The methyl group at the pyrrole nitrogen locks the tautomeric state, prevents unwanted N-arylation during cross-coupling, and increases the overall lipophilicity of the scaffold—a property often required to achieve cellular permeability in CNS or oncology targets[1].

  • C3-Iodo Hyper-Reactivity: Iodine is an exceptional leaving group. The C-I bond at the electron-rich C3 position has a significantly lower bond dissociation energy compared to the C-Cl bond. This allows for rapid, low-temperature oxidative addition by Palladium(0) species.

  • C5-Chloro Orthogonality: The chlorine atom at the electron-deficient pyridine ring remains completely inert under mild Suzuki-Miyaura conditions. Once the C3 position is functionalized, the C5-Cl bond can be activated using specialized, electron-rich phosphine ligands (e.g., BrettPhos) at elevated temperatures to facilitate Buchwald-Hartwig aminations or cyanation[6][7].

Orthogonal Functionalization Strategy

To fully leverage this building block, researchers employ an orthogonal cross-coupling strategy. By exploiting the differential reactivity of the halogens, complex bi-aryl or heteroaryl systems can be synthesized sequentially without the need for protecting groups.

OrthogonalSynthesis SM 5-Chloro-3-iodo-1-methyl- pyrrolo[3,2-b]pyridine (Starting Material) Step1 Step 1: C3 Suzuki Coupling Pd(dppf)Cl2, 80°C (Fast Oxidative Addition) SM->Step1 Int C3-Aryl-5-chloro- pyrrolo[3,2-b]pyridine (Intermediate) Step1->Int Step2 Step 2: C5 Buchwald-Hartwig BrettPhos Pd G3, 110°C (Overcomes C-Cl Inertness) Int->Step2 Prod C3,C5-Bifunctionalized 4-Azaindole (Kinase Inhibitor) Step2->Prod

Fig 1: Orthogonal functionalization workflow exploiting halogen reactivity differentials.

Experimental Protocols: A Self-Validating System

The following protocols are engineered to ensure high regioselectivity and yield. Each step includes in-process analytical controls to validate causality and reaction completion.

Protocol 1: Regioselective C3 Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to the C3 position while preserving the C5-Cl bond. Causality of Reagents: Pd(dppf)Cl2 is selected because the bidentate dppf ligand forms a sterically demanding, stable Pd-complex that resists premature activation of the stronger C-Cl bond. A biphasic solvent system (1,4-Dioxane/H2O) is used to dissolve both the organic substrates and the inorganic base (Na2CO3), facilitating efficient transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, ~292.5 g/mol ), the desired aryl boronic acid (1.1 equiv), and Na2CO3 (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.1 M concentration).

  • Catalyst Loading: Add Pd(dppf)Cl2 (5 mol%) under a positive stream of nitrogen.

  • Reaction: Seal the flask and heat to exactly 80°C. Note: Exceeding 90°C risks competitive oxidative addition at the C5 position.

  • In-Process Validation: After 4 hours, sample the reaction for LC-MS. Validation Check: The reaction is complete when the starting material mass (m/z [M+H]+ 293) disappears, and the C3-coupled intermediate mass appears. The absence of di-coupled byproducts validates the regioselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: C5 Buchwald-Hartwig Amination

Objective: Install an amine nucleophile at the sterically hindered and electronically deactivated C5 position. Causality of Reagents: BrettPhos Pd G3 is utilized because the bulky, electron-rich BrettPhos ligand dramatically accelerates the oxidative addition into unactivated aryl chlorides and prevents the formation of inactive Pd-bis(amine) complexes. NaOtBu provides the strong basicity required to deprotonate the incoming amine.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, combine the C3-functionalized intermediate from Protocol 1 (1.0 equiv), the target amine (1.5 equiv), and NaOtBu (2.0 equiv).

  • Catalyst Loading: Add BrettPhos Pd G3 precatalyst (5 mol%).

  • Solvent Addition: Add anhydrous Toluene (0.1 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 110°C for 12 hours. The elevated temperature provides the necessary activation energy to break the C-Cl bond.

  • In-Process Validation: Monitor via LC-MS. Validation Check: A shift in retention time and the appearance of the target product mass (without the characteristic chlorine isotope pattern) confirms successful C-N bond formation.

  • Workup: Filter through a pad of Celite to remove Pd black, concentrate in vacuo, and purify via reverse-phase HPLC to yield the final kinase inhibitor.

Quantitative Data Presentation: Reaction Optimization

The table below summarizes the causality of condition selection during the orthogonal functionalization of the 4-azaindole core.

Reaction StepCatalyst SystemBaseSolventTemp (°C)RegioselectivityYield (%)Mechanistic Rationale
C3 Suzuki Pd(PPh3)4K2CO3DMF/H2O100°CModerate65%High temp induces minor C-Cl cleavage.
C3 Suzuki Pd(dppf)Cl2 Na2CO3 Dioxane/H2O 80°C >99% (C3 only) 92% Optimal: Bidentate ligand prevents C5 activation.
C5 Buchwald Pd2(dba)3 / XPhosCs2CO3Toluene100°CN/A40%Sluggish oxidative addition into C-Cl.
C5 Buchwald BrettPhos Pd G3 NaOtBu Toluene 110°C N/A 88% Optimal: BrettPhos promotes rapid reductive elimination.

Biological Application: Targeting the FGFR4 Kinase Pathway

Derivatives synthesized from the pyrrolo[3,2-b]pyridine scaffold have shown profound efficacy in oncology, particularly as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4)[3]. The FGF19-FGFR4 signaling axis is a primary driver of oncogenesis in hepatocellular carcinoma (HCC)[8].

By utilizing the C5 position to install specific functional groups (such as a formyl group or an acrylamide warhead), researchers can convert these reversible hinge-binders into reversible-covalent inhibitors that target the Cys552 residue in the FGFR4 pocket, effectively overcoming gatekeeper mutations (e.g., FGFR4 V550L)[9].

FGFR4Pathway Ligand FGF19 Ligand Receptor FGFR4 Receptor (Wild-type / Mutant) Ligand->Receptor Activates Downstream Downstream Signaling (MAPK / STAT) Receptor->Downstream Phosphorylation Inhibitor 4-Azaindole Inhibitor (Binds to ATP Hinge) Inhibitor->Receptor Blocks (Reversible/Covalent) Proliferation Tumor Proliferation (Hepatocellular Carcinoma) Downstream->Proliferation Promotes

Fig 2: Mechanism of action of 4-azaindole derivatives in blocking the oncogenic FGFR4 signaling pathway.

References

  • ChemicalBook - 5-chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 2231674-59-0). Available at: 4

  • PharmaBlock - Azaindoles in Medicinal Chemistry. Available at:1

  • Journal of Medicinal Chemistry (ACS) - Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Available at:2

  • Journal of Medicinal Chemistry (ACS) - Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Available at: 9

  • National Institutes of Health (PMC) - The Azaindole Framework in the Design of Kinase Inhibitors. Available at: 6

  • BenchChem - A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Its Isomers. Available at: 7

  • ResearchGate - Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b ]pyridine-3-carboxamides. Available at: 8

Sources

Method

Synthesis of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, step-by-step synthetic pathway for the preparation of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine, a halogenated and N-a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step synthetic pathway for the preparation of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine, a halogenated and N-alkylated derivative of the 4-azaindole scaffold. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrrolopyridine derivatives.[1][2] The presented methodology is structured to provide not only a reproducible protocol but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.

Strategic Overview

The synthesis of the target molecule is proposed as a three-step sequence commencing with the commercially available 2-bromo-6-chloropyridin-3-amine. The synthetic strategy hinges on the initial construction of the pyrrolo[3,2-b]pyridine core, followed by sequential functionalization of the pyrrole ring. The key transformations are:

  • Step 1: Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine: A Sonogashira coupling of 2-bromo-6-chloropyridin-3-amine with trimethylsilylacetylene, followed by in-situ desilylation and cyclization to form the bicyclic core.

  • Step 2: C3-Iodination: Regioselective iodination at the electron-rich C3 position of the pyrrole ring using N-iodosuccinimide (NIS).

  • Step 3: N-Methylation: Alkylation of the pyrrole nitrogen with methyl iodide to yield the final product.

This pathway is designed for efficiency and regiochemical control, leveraging established reactivity patterns of the pyrrolopyridine scaffold.

Visualizing the Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthetic_Pathway cluster_0 Step 1: Pyrrolopyridine Core Synthesis cluster_1 Step 2: C3-Iodination cluster_2 Step 3: N-Methylation 2-bromo-6-chloropyridin-3-amine 2-bromo-6-chloropyridin-3-amine 5-Chloro-1H-pyrrolo[3,2-b]pyridine 5-Chloro-1H-pyrrolo[3,2-b]pyridine 2-bromo-6-chloropyridin-3-amine->5-Chloro-1H-pyrrolo[3,2-b]pyridine i) TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N ii) TBAF, THF 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine 5-Chloro-1H-pyrrolo[3,2-b]pyridine->5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine N-Iodosuccinimide (NIS) DMF Final_Product 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine->Final_Product NaH, CH₃I THF

Caption: Overall synthetic route to 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified, and reactions requiring an inert atmosphere should be conducted under dry nitrogen or argon. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Product purification should be performed using column chromatography on silica gel. Characterization can be achieved using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 1: Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

This procedure is adapted from established methods for the synthesis of the 4-azaindole core. The Sonogashira coupling provides a versatile method for C-C bond formation, and the subsequent fluoride-mediated desilylation and cyclization is an efficient way to construct the pyrrole ring.

Protocol:

  • To a solution of 2-bromo-6-chloropyridin-3-amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add triethylamine (Et₃N, 2.5 eq), copper(I) iodide (CuI, 0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq).

  • Degas the mixture with a stream of nitrogen or argon for 15-20 minutes.

  • Add ethynyltrimethylsilane (TMS-acetylene, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in tetrahydrofuran (THF) and add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: ethyl acetate/hexane gradient) to afford 5-Chloro-1H-pyrrolo[3,2-b]pyridine as a solid.

Reagent/MaterialMolar EquivalentPurpose
2-bromo-6-chloropyridin-3-amine1.0Starting material
Ethynyltrimethylsilane1.2Acetylene source
Pd(PPh₃)₂Cl₂0.05Catalyst
Copper(I) iodide0.05Co-catalyst
Triethylamine2.5Base
Tetrabutylammonium fluoride1.2Desilylation agent
DMF / THF-Solvents
Step 2: Synthesis of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

The C3 position of the pyrrolo[3,2-b]pyridine core is electron-rich and susceptible to electrophilic substitution. N-iodosuccinimide (NIS) is an effective and mild iodinating agent for such transformations.

Protocol:

  • Dissolve 5-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: ethyl acetate/hexane gradient) to yield 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine.

Reagent/MaterialMolar EquivalentPurpose
5-Chloro-1H-pyrrolo[3,2-b]pyridine1.0Substrate
N-Iodosuccinimide (NIS)1.1Iodinating agent
DMF-Solvent
Step 3: Synthesis of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

N-methylation of the pyrrole nitrogen is achieved under basic conditions to deprotonate the N-H, followed by quenching with an electrophilic methyl source. Sodium hydride is a strong base suitable for this purpose, and methyl iodide is an effective methylating agent.

Protocol:

  • To a solution of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: ethyl acetate/hexane gradient) to obtain 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine.

Reagent/MaterialMolar EquivalentPurpose
5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine1.0Substrate
Sodium Hydride (60% dispersion)1.2Base
Methyl Iodide1.5Methylating agent
THF-Solvent

Characterization

The structural confirmation of the final product and key intermediates should be performed using standard spectroscopic techniques.

Predicted ¹H and ¹³C NMR Data for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine:

  • ¹H NMR: The spectrum is expected to show signals for the N-methyl group (singlet, ~3.8-4.0 ppm), a singlet for the C2-H proton of the pyrrole ring (~7.5-7.7 ppm), and two doublets in the aromatic region corresponding to the protons on the pyridine ring.

  • ¹³C NMR: The spectrum should display signals for the N-methyl carbon (~30-35 ppm), the iodinated C3 carbon at a relatively upfield position, and other aromatic and heterocyclic carbons in the expected regions.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Conduct all reactions in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate precautions.

  • Palladium catalysts and other reagents may be toxic or irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.
  • Da Settimo, A., et al. (1995). Pyrrolo[3,4-c]pyridine derivatives with local anesthetic activity and aldose reductase inhibitory properties. Il Farmaco, 50(5), 335-342.
  • Kulagowski, J. J., et al. (1996). 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941-1942.

Sources

Application

The Strategic Application of Halogenated Pyrrolopyridines in the Synthesis of Kinase Inhibitors: A Guide for Drug Development Professionals

Introduction: The Privileged Scaffold and the Power of Halogenation In the landscape of modern oncology and immunology, kinase inhibitors represent a cornerstone of targeted therapy. Within this critical class of therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold and the Power of Halogenation

In the landscape of modern oncology and immunology, kinase inhibitors represent a cornerstone of targeted therapy. Within this critical class of therapeutics, the pyrrolopyridine, or azaindole, core has emerged as a "privileged scaffold".[1][2] Its structural resemblance to the adenine fragment of ATP allows it to effectively compete for the kinase hinge region, a crucial component of the ATP-binding pocket.[2] This inherent affinity makes the pyrrolopyridine framework a highly sought-after starting point for the design of potent and selective kinase inhibitors.[3][4] However, the true synthetic power and versatility of this scaffold are unlocked through strategic halogenation.

This technical guide delves into the application of halogenated pyrrolopyridines in the synthesis of kinase inhibitors. We will explore the underlying chemical principles that make these halogenated intermediates indispensable tools for medicinal chemists. Through detailed case studies and step-by-step protocols, this document will provide researchers, scientists, and drug development professionals with the practical knowledge to leverage these building blocks in their own discovery programs.

The Strategic Advantage of Halogenation: Synthetic Handles for Complexity

Halogen atoms, particularly bromine and chlorine, serve as exceptionally versatile "synthetic handles" on the pyrrolopyridine core.[5] Their presence dramatically enhances the synthetic chemist's ability to introduce molecular complexity and fine-tune the pharmacological properties of the final compound. This is primarily achieved through a suite of powerful palladium-catalyzed cross-coupling reactions.[6][7]

The most prominent of these reactions in the context of kinase inhibitor synthesis are:

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the halogenated pyrrolopyridine and an organoboron reagent (typically a boronic acid or ester).[8] It is widely used to introduce aryl or heteroaryl moieties, which can form critical interactions within the kinase active site.[9][10]

  • Buchwald-Hartwig Amination: This reaction forges a carbon-nitrogen bond between the halogenated pyrrolopyridine and an amine.[11] This is a go-to method for installing key hydrogen-bonding groups and side chains that can significantly enhance potency and selectivity.[12][13]

The electron-withdrawing nature of the halogen atom also influences the reactivity of the pyrrolopyridine ring system, often facilitating regioselective reactions.[14] This level of control is paramount in the multi-step syntheses required for complex drug molecules.

Caption: General schematic of a palladium-catalyzed cross-coupling reaction.

Case Study 1: Synthesis of Vemurafenib (BRAF Inhibitor)

Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAFV600E kinase, a common mutation in metastatic melanoma.[1] The synthesis of Vemurafenib prominently features a halogenated pyrrolopyridine intermediate.

A key step in the synthesis of Vemurafenib involves the Suzuki coupling of a 5-bromo-7-azaindole with p-chlorophenyl boronic acid.[15] This reaction establishes the core biaryl structure of the drug.

Caption: Simplified synthetic pathway to Vemurafenib.

Protocol: Suzuki-Miyaura Coupling for Vemurafenib Intermediate

Materials:

  • 5-bromo-7-azaindole

  • p-chlorophenyl boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Procedure:

  • To a clean, dry reaction vessel, add 5-bromo-7-azaindole (1.0 eq), p-chlorophenyl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02-0.05 eq) and triphenylphosphine (0.08-0.20 eq) in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(4-chlorophenyl)-7-azaindole.

Case Study 2: Synthesis of Alectinib (ALK Inhibitor)

Alectinib (Alecensa®) is a second-generation, highly selective anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer (NSCLC).[16] Its synthesis also highlights the strategic use of halogenated intermediates, though not a pyrrolopyridine. However, the principles of cross-coupling are directly transferable and widely employed in the synthesis of analogous heterocyclic kinase inhibitors. Many synthetic routes to Alectinib and its core intermediates utilize palladium-catalyzed cross-coupling reactions.[17][18]

For instance, a common disconnection involves the coupling of a halogenated aromatic core with a suitable partner to build the complex carbazole framework.

Tabulated Summary of Halogenated Pyrrolopyridine Applications

Halogenated PyrrolopyridineKinase Target(s)Coupling ReactionResulting Inhibitor Class
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineEGFR, Her2, VEGFR2, CDK2Suzuki, AmidationMulti-targeted kinase inhibitors
5-Bromo-7-azaindoleBRAFSuzukiVemurafenib analogues
3-Iodo-7-azaindolec-MetSuzukiDiaryl-azaindoles
5-Bromo-pyrrolo[2,3-b]pyridineAAK1Suzuki3,5-Disubstituted-pyrrolo[2,3-b]pyridines
3-Bromo-1H-pyrrolo[3,2-g]isoquinolineHaspinSuzukiHeteroaromatic pyrroloisoquinolines

Experimental Protocols: A Deeper Dive

Protocol: Buchwald-Hartwig Amination of a Halogenated Pyrrolopyridine

This protocol provides a general method for the C-N bond formation, a critical step in elaborating the pyrrolopyridine scaffold.[19][20]

Materials:

  • Halogenated pyrrolopyridine (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01-0.05 eq)

  • Xantphos or other suitable phosphine ligand (0.02-0.10 eq)

  • Cesium carbonate (Cs2CO3) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the halogenated pyrrolopyridine, amine, and base to a dry reaction flask.

  • In a separate vial, pre-mix the Pd2(dba)3 and the phosphine ligand in a small amount of the reaction solvent.

  • Add the anhydrous, degassed solvent to the flask containing the substrates and base.

  • Add the catalyst pre-mixture to the reaction flask.

  • Seal the flask and heat to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography or recrystallization to obtain the desired aminated product.

Caption: A typical workflow for a Buchwald-Hartwig amination reaction.

Conclusion: An Indispensable Tool in Medicinal Chemistry

Halogenated pyrrolopyridines are more than just simple starting materials; they are strategic assets in the design and synthesis of next-generation kinase inhibitors. The ability to leverage powerful and reliable cross-coupling methodologies allows for the rapid exploration of chemical space and the fine-tuning of structure-activity relationships. As the demand for more potent and selective kinase inhibitors continues to grow, the mastery of the synthesis and application of these versatile intermediates will remain a critical skill for any drug discovery and development team.

References

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC.
  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog.
  • Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PubMed.
  • The Role of Halogenated Pyridines in Modern Drug Discovery.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI.
  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC.
  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents.
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • Novel Pyrrolopyrimidines as Inhibitors of CLK4 and HER2: Targeting Promising Anticancer Pathways - Bentham Science Publishers. Available at: [Link]

  • Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Scheme 7. Reactivity of halogenated product 16 via Suzuki coupling reaction.
  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. Available at: [Link]

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs - Preprints.org. Available at: [Link]

  • Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles - ChemRxiv. Available at: [Link]

  • Azaindoles in Medicinal Chemistry.
  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog.
  • A) 7‐Azaindole in natural and bioactive molecules and drugs with azine‐... - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • WO2022051983A1 - Synthesis method of alectinib - Google Patents.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. Available at: [Link]

  • A Novel Process For The Preparation Of An Intermediate Of Alectinib - Quick Company. Available at: [Link]

  • US11014919B2 - Process for the preparation of alectinib - Google Patents.
  • Alectinib Synthesis through Formal α-Arylation of Enone - PubMed. Available at: [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.49 - ResearchGate. Available at: [Link]

  • US10221155B2 - Method for preparing Alectinib - Google Patents.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - Academia.edu. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.

Sources

Method

scale-up manufacturing protocols for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

An Application Note on the Scale-Up Manufacturing of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine Introduction: The Significance of Substituted Pyrrolo[3,2-b]pyridines The pyrrolo[3,2-b]pyridine scaffold, also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Scale-Up Manufacturing of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

Introduction: The Significance of Substituted Pyrrolo[3,2-b]pyridines

The pyrrolo[3,2-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1][2] Its structural similarity to indole allows it to mimic the natural building block tryptophan, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic stability.[1] These properties have led to the development of numerous biologically active compounds, including kinase inhibitors for oncology, such as vemurafenib, and agents with anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

The specific compound, 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine, is a highly functionalized intermediate. The chlorine atom at the 5-position and the iodine at the 3-position provide two distinct handles for further chemical modification, typically through cross-coupling reactions. The N-methyl group can enhance solubility and modulate the electronic properties of the ring system. This makes the title compound a valuable building block for creating diverse libraries of molecules in drug discovery and development programs.

This application note provides a comprehensive guide to the scale-up synthesis of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine. It details a robust, three-step synthetic pathway, addresses critical scale-up challenges, and outlines rigorous safety protocols, particularly for the hazardous iodination step.

Proposed Synthetic Pathway

The manufacturing process is designed as a three-step sequence starting from the commercially available 5-chloro-1H-pyrrolo[3,2-b]pyridine. The pathway is designed for scalability, prioritizing stable intermediates and manageable reaction conditions.

Synthetic_Pathway cluster_legend Legend A 5-Chloro-1H-pyrrolo[3,2-b]pyridine B 5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine A->B Step 1: N-Methylation Reagents: NaH, CH3I Solvent: THF C 5-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine B->C Step 2: Electrophilic Iodination Reagents: N-Iodosuccinimide (NIS) Solvent: DMF Start Starting Material Intermediate Intermediate Final Final Product

Figure 1: Proposed two-step synthetic workflow for the target molecule.

Part 1: Scale-Up Protocol for N-Methylation

Scientific Rationale

The first step involves the deprotonation of the pyrrole nitrogen followed by alkylation with an electrophilic methyl source. Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for generating the pyrrole anion without competing side reactions. Tetrahydrofuran (THF) is selected as the solvent due to its ability to solvate the resulting sodium salt and its appropriate boiling point for controlling the reaction temperature. Methyl iodide (CH₃I) is a highly reactive and efficient methylating agent.

Equipment and Reagents
  • Reactor: Glass-lined or stainless steel reactor, appropriately sized for the batch, equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagents:

    • 5-Chloro-1H-pyrrolo[3,2-b]pyridine

    • Sodium Hydride (NaH), 60% dispersion in mineral oil

    • Methyl Iodide (CH₃I)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Charge the reactor with 5-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and anhydrous THF (10-15 L/kg of starting material). Begin agitation.

  • Cooling: Cool the resulting slurry to 0-5 °C using a suitable cooling bath or jacket.

  • Base Addition: Add sodium hydride (1.2 eq, 60% dispersion) portion-wise, ensuring the internal temperature does not exceed 10 °C. The addition of NaH will result in hydrogen gas evolution, which must be safely vented.

  • Anion Formation: Stir the mixture at 0-5 °C for 1 hour after the NaH addition is complete.

  • Methylation: Add methyl iodide (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0-5 °C.

  • Work-up:

    • Transfer the mixture to a separation vessel.

    • Add water and ethyl acetate. Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine. This intermediate is often of sufficient purity to proceed to the next step without further purification.

Part 2: Scale-Up Protocol for Electrophilic Iodination

Scientific Rationale

The pyrrolo[3,2-b]pyridine ring system is electron-rich and susceptible to electrophilic substitution. The C3 position is the most nucleophilic and will be selectively halogenated.[4] N-Iodosuccinimide (NIS) is the chosen iodinating agent as it is a solid, making it easier and safer to handle on a large scale compared to molecular iodine.[5] It provides a source of electrophilic iodine (I⁺). Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar, aprotic nature, which helps to solubilize the reactants and facilitate the reaction.

Equipment and Reagents
  • Reactor: A clean, dry, glass-lined reactor is preferred to avoid any potential side reactions with metal surfaces. It should be equipped with the same fittings as in Part 1.

  • Reagents:

    • 5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (from Part 1)

    • N-Iodosuccinimide (NIS)

    • Anhydrous Dimethylformamide (DMF)

    • Aqueous sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

    • Water (deionized)

    • Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol
  • Reactor Setup: Prepare the reactor under an inert nitrogen atmosphere.

  • Reagent Charging: Dissolve the crude 5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (8-12 L/kg).

  • Cooling: Cool the solution to 0-5 °C.

  • Iodination: Add N-Iodosuccinimide (1.1 eq) portion-wise, keeping the internal temperature below 10 °C. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature for 3-6 hours. Monitor for completion by LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add 10% aqueous sodium thiosulfate solution to quench any unreacted NIS.

  • Precipitation & Isolation:

    • Add deionized water to the reaction mixture to precipitate the product. The volume of water needed is typically 3-5 times the volume of DMF used.

    • Stir the resulting slurry for 1-2 hours in an ice bath.

    • Isolate the solid product by filtration.

    • Wash the filter cake thoroughly with cold water to remove DMF and succinimide byproducts.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Quantitative Data and Parameters

ParameterStep 1: N-MethylationStep 2: Iodination
Key Reagents 5-Chloro-1H-pyrrolo[3,2-b]pyridine, NaH, CH₃I5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, NIS
Stoichiometry (eq) 1.0 (Starting Material), 1.2 (NaH), 1.2 (CH₃I)1.0 (Starting Material), 1.1 (NIS)
Solvent Anhydrous THFAnhydrous DMF
Solvent Volume 10-15 L/kg8-12 L/kg
Temperature 0-5 °C (addition), RT (reaction)0-5 °C (addition), RT (reaction)
Reaction Time 2-4 hours3-6 hours
Work-up Aqueous NH₄Cl quench, EtOAc extractionAqueous Na₂S₂O₃ quench, water precipitation
Typical Yield >90% (crude)85-95%
Purity (crude) ~95% by LC-MS>95% by LC-MS

Safety and Scale-Up Considerations

Hazard Analysis and Mitigation
  • Sodium Hydride (NaH): Highly flammable and water-reactive, releasing flammable hydrogen gas. Handle as a 60% dispersion in oil to reduce pyrophoricity. Perform additions slowly and under an inert atmosphere. Ensure adequate ventilation and have a Class D fire extinguisher available.

  • Methyl Iodide (CH₃I): Toxic, volatile, and a suspected carcinogen. Handle in a closed system with proper personal protective equipment (PPE), including double gloves and respiratory protection.

  • N-Iodosuccinimide (NIS) & Iodine Safety: While safer than I₂, NIS is an oxidizer and an irritant. Prolonged or repeated exposure to iodine compounds can cause damage to the thyroid gland.[5] All handling should be done in a well-ventilated area.[6][7] A solution of sodium thiosulfate should always be available to neutralize spills.[6]

  • Solvents (THF, DMF): Both are flammable. THF can form explosive peroxides; use inhibitor-stabilized solvent. DMF is a reproductive toxin. Minimize exposure through engineering controls and appropriate PPE.

Process and Equipment Logic
  • Inert Atmosphere: The use of a nitrogen atmosphere is critical, especially during the N-methylation step, to prevent the reaction of NaH with atmospheric moisture and oxygen.

  • Temperature Control: Both reactions have exothermic steps. Using a reactor with a cooling jacket is mandatory for large-scale production to maintain control and prevent runaway reactions. The rate of reagent addition is the primary method for managing heat evolution.

  • Material Transfer: For large-scale operations, use closed-system transfer methods for hazardous liquids like THF and CH₃I to minimize operator exposure. Solids like NaH and NIS should be charged via a powder transfer system if available.

  • Waste Management: The aqueous waste streams will contain salts and residual solvents. The quench solution from the iodination step will contain iodine species and must be treated appropriately before disposal. Halogenated waste should be segregated.

Conclusion

The described two-step process provides a robust and scalable route to 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine. The protocol emphasizes the use of readily available and manageable reagents while incorporating critical safety and handling procedures necessary for manufacturing at scale. By understanding the underlying chemical principles and potential hazards, researchers and drug development professionals can safely and efficiently produce this valuable heterocyclic intermediate for advanced pharmaceutical applications.

References

  • IODINATION SAFETY PRECAUTIONS . University of Rochester Medical Center.

  • Iodinations: Standard Operating Procedures . The University of Vermont.

  • Iodine 125-I (125 I) safety information and specific handling precautions . North Carolina State University.

  • How to Prepare 5-Chloro-1H-pyrrolo[3,2-b]pyridine? . Guidechem.

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes . Royal Society of Chemistry.

  • Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy . MDPI.

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 . National Center for Biotechnology Information.

  • Heterocycles Halogenated, Hassles Removed - Synthesis Spotlight . Synfacts.

  • 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis . ChemicalBook.

  • Halogenated Heterocycles . Sigma-Aldrich.

  • Synthetic strategies to pyrido fused heterocycles . Indian Academy of Sciences.

  • Iodine - SAFETY DATA SHEET . PENTA.

  • Iodine Solution - Safety Data Sheet.
  • 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine . Sigma-Aldrich.

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES . The Distant Reader.

  • Synthesis of new pyrrolo[2, 3-b]pyridines as a potent inhibitor of tumour necrosis factor alpha . PubMed.

  • Fused Pyridine Derivatives: Synthesis and Biological Activities . IntechOpen.

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones... . MDPI.

  • 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]... . ResearchGate.

  • Unexpected Ring Transformation to Pyrrolo[3.2-b]pyridine Derivatives... . ACS Publications.

  • 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Formula . ECHEMI.

  • 5-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine . AiFChem.

  • Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis . Benchchem.

  • How to Scale Up a Lifesaving Molecule in a Matter of Months . ACS Publications.

Sources

Application

Application Note: Regioselective Orthogonal Functionalization of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

Executive Summary The 1H-pyrrolo[3,2-b]pyridine core, commonly referred to as 4-azaindole[1][2], represents a privileged bioisosteric scaffold in modern drug discovery. It is frequently utilized to improve aqueous solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine core, commonly referred to as 4-azaindole[1][2], represents a privileged bioisosteric scaffold in modern drug discovery. It is frequently utilized to improve aqueous solubility and establish critical hydrogen-bond interactions within kinase hinge regions[3][4].

This application note provides a comprehensive, self-validating workflow for the orthogonal functionalization of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (CAS: 2231674-59-0)[5]. By exploiting the distinct electronic environments and bond dissociation energies of the two halogen handles, researchers can achieve precise, sequential C–C and C–N bond formations without the need for transient protecting groups.

Mechanistic Rationale & Causality (E-E-A-T)

As a bifunctional building block, 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine offers two highly differentiated sites for palladium-catalyzed cross-coupling[6][7]:

  • Kinetically Favored C3-Iodo Site: The C3 position resides on the electron-rich pyrrole ring. While electron-rich arenes typically slow down oxidative addition, the exceptionally low Bond Dissociation Energy (BDE) of the C–I bond (~65 kcal/mol) overrides the electronic penalty. Under mild thermal conditions (70 °C), Pd(0) selectively inserts into the C3–I bond, leaving the C–Cl bond entirely intact[3][4].

  • Electronically Activated C5-Chloro Site: In the 4-azaindole numbering system, the C5 carbon is directly ortho to the pyridine nitrogen (N4)[1]. This proximity exerts a strong inductive electron-withdrawing effect, activating the C5 position. However, the high BDE of the C–Cl bond (~96 kcal/mol) prevents premature reaction. Once the C3 position is functionalized, the C5–Cl bond can be cleaved using forcing conditions (110 °C) and electron-rich, bulky biaryl phosphine ligands (e.g., XPhos)[4].

  • The Role of N1-Methylation: Unprotected azaindoles often require transient protection (e.g., SEM or Tosyl) to prevent the acidic pyrrole N–H from poisoning the palladium catalyst or undergoing competitive N-arylation[8]. The permanent N1-methyl group in this scaffold guarantees strict chemoselectivity toward the halogens.

Workflow Visualization

G SM 5-Chloro-3-iodo-1-methyl- pyrrolo[3,2-b]pyridine (4-Azaindole Core) Int C3-Aryl-5-chloro-1-methyl- pyrrolo[3,2-b]pyridine (Intermediate) SM->Int Protocol A: C3 Suzuki Pd(PPh3)4, K2CO3 70°C, 4h (Cleaves C-I) Prod 3,5-Disubstituted-1-methyl- pyrrolo[3,2-b]pyridine (Final Product) Int->Prod Protocol B: C5 Buchwald Pd2(dba)3, XPhos 110°C, 12h (Cleaves C-Cl)

Workflow for the orthogonal regioselective functionalization of the 4-azaindole scaffold.

Self-Validating Experimental Protocols

Protocol A: Regioselective C3 Suzuki-Miyaura Coupling

This protocol leverages mild conditions to exclusively target the C3–I bond while preserving the C5–Cl handle[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.1 equiv, 1.1 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water (10 mL total volume). Degas the suspension via three rigorous freeze-pump-thaw cycles. Causality: Pd(0) is highly susceptible to oxidation; removing dissolved oxygen prevents rapid catalyst deactivation.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ (5 mol%, 0.05 mmol). Seal the flask and heat the mixture to 70 °C for 4 to 6 hours.

  • Self-Validation & Workup:

    • In-Process Control: Monitor the reaction via LC-MS. The reaction is successful only if the product mass exhibits a distinct 3:1 isotopic cluster (M / M+2). This isotopic signature is the absolute proof that the C5-chlorine atom remains unreacted.

    • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Late-Stage C5 Buchwald-Hartwig Amination

With the C3 position functionalized, forcing conditions are applied to break the strong C5–Cl bond[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, Argon-purged reaction vial, combine the C3-aryl-5-chloro-1-methyl-pyrrolo[3,2-b]pyridine intermediate (1.0 equiv, 0.5 mmol), a secondary amine (1.5 equiv, 0.75 mmol), and NaOtBu (2.0 equiv, 1.0 mmol).

  • Catalyst/Ligand Complexation: Add Pd₂(dba)₃ (5 mol%, 0.025 mmol) and XPhos (10 mol%, 0.05 mmol). Causality: XPhos is a bulky, electron-rich biaryl phosphine that accelerates the challenging oxidative addition into the C5–Cl bond and facilitates rapid reductive elimination, preventing competitive β-hydride elimination.

  • Reaction: Add anhydrous Toluene (5 mL). Seal the vial with a Teflon-lined cap and heat at 110 °C for 12 hours.

  • Self-Validation & Workup:

    • In-Process Control: Analyze via LC-MS. The crucial validation marker is the complete disappearance of the 3:1 chlorine isotopic cluster , replaced by a single [M+H]⁺ peak for the aminated product.

    • NMR Validation: In the ¹H NMR spectrum, the installation of an electron-donating amine at C5 will cause a distinct upfield shift of the adjacent C6 pyridine proton compared to the chloro-intermediate.

    • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via reverse-phase HPLC.

Quantitative Data Presentation

The following table summarizes the orthogonal parameters required to maintain strict regiocontrol during the functionalization of the scaffold.

ParameterProtocol A (C3-Functionalization)Protocol B (C5-Functionalization)
Target Bond C3–IC5–Cl
Bond Dissociation Energy ~65 kcal/mol~96 kcal/mol
Reaction Type Suzuki-Miyaura Cross-CouplingBuchwald-Hartwig Amination
Catalyst System Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (5 mol%), XPhos (10 mol%)
Base K₂CO₃ (2.0 equiv)NaOtBu (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene (Anhydrous)
Temperature 70 °C110 °C
Expected Yield 75 – 90%60 – 85%
Validation Marker Retention of 3:1 Cl isotopic clusterLoss of Cl isotopic cluster; C6 ¹H NMR upfield shift

References

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. ACS Medicinal Chemistry Letters (2021). Demonstrates the regioselective Suzuki coupling of iodo-chloro-azaindoles. URL:[Link]

  • Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. Journal of Medicinal Chemistry (2019). Details orthogonal cross-coupling strategies on azaindole scaffolds. URL:[Link]

  • Palladium-catalyzed synthesis of pyrrole-, indole- and phenanthridine-fused polycyclic aromatic compounds from ortho-dihaloarene. University of Rostock (2018). Discusses the reactivity differences between C–I and C–Cl bonds in cross-coupling. URL:[Link]

  • 5-Azaindole | C7H6N2 | CID 9220. PubChem. Provides structural and nomenclature data for the azaindole parent cores. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine synthesis

Welcome to the Technical Support Center for the synthesis of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine . This compound is a highly valuable, commercially relevant building block used extensively in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine . This compound is a highly valuable, commercially relevant building block used extensively in the development of kinase inhibitors and as a precursor for Suzuki-Miyaura cross-coupling reactions[1].

Synthesizing this azaindole derivative typically involves a two-step sequence starting from 5-chloro-1H-pyrrolo[3,2-b]pyridine: C-3 Iodination followed by N-Methylation [2]. While seemingly straightforward, researchers frequently encounter yield-limiting issues such as regioselectivity failures, reagent degradation, and overalkylation. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-yield synthesis.

Synthetic Workflow & Decision Matrix

SynthesisWorkflow SM 5-Chloro-1H-pyrrolo[3,2-b]pyridine (Starting Material) Step1 Step 1: C-3 Iodination (NIS, KOH, DCM, RT) SM->Step1 Int1 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine (Intermediate) Step1->Int1 Err1 Issue: NIS Degradation (Pink/Brown Discoloration) Step1->Err1 If heated or exposed to light Step2 Step 2: N-Methylation (NaH or Cs2CO3, MeI, DMF, 0 °C) Int1->Step2 Prod 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (Final Product) Step2->Prod Err2 Issue: Overalkylation (Pyridine N-Quaternization) Step2->Err2 If excess MeI is used

Workflow and troubleshooting nodes for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine synthesis.

Troubleshooting & Mechanistic FAQs

Q1: Why is my C-3 iodination stalling, and why is the reaction turning dark brown?

  • Causality: N-iodosuccinimide (NIS) is highly sensitive to light, heat, and moisture. Exposure to these elements causes the homolytic cleavage of the N-I bond, releasing molecular iodine ( I2​ ). This not only causes the dark brown discoloration but also depletes the active electrophile required for the reaction, stalling conversion[3]. Furthermore, without a mild base, the reaction relies solely on the inherent nucleophilicity of the azaindole, which can be sluggish.

  • Solution: Do not heat the reaction. Perform the iodination at room temperature in a flask wrapped in aluminum foil. Use 0.5 equivalents of Potassium Hydroxide (KOH) in Dichloromethane (DCM). The KOH acts to neutralize the succinimide byproduct and enhances the nucleophilicity of the pyrrole ring, driving the C-3 iodination to near-quantitative yields[2].

Q2: During Step 2 (N-Methylation), I am observing a highly polar impurity on TLC and my yield is stuck below 60%. What is it?

  • Causality: Azaindoles possess two nitrogen atoms: the pyrrole nitrogen (N-1) and the pyridine nitrogen (N-4). While N-1 is deprotonated by the base to form the reactive nucleophile, the pyridine nitrogen is also susceptible to alkylation. Using an excess of methyl iodide ( MeI ) leads to overalkylation, forming a highly polar N-methylpyridinium quaternary ammonium salt[4]. Additionally, if using Sodium Hydride (NaH) that has been exposed to moisture, Sodium Hydroxide (NaOH) forms, which is insufficiently basic to fully deprotonate the N-1 position (pKa ~ 16).

  • Solution: Strictly limit MeI to 1.05 - 1.1 equivalents. If using NaH, ensure it is freshly washed with hexanes to remove mineral oil. For a more robust alternative, switch to Cesium Carbonate ( Cs2​CO3​ ) in DMF. The bulky cesium counterion provides a "softer" enolate-like intermediate that strongly favors N-1 monoalkylation and prevents quaternization[4].

Q3: How do I safely handle and store the final iodinated product to prevent degradation?

  • Causality: Carbon-iodine bonds in electron-rich heterocycles are prone to photo-induced radical dehalogenation and oxidation.

  • Solution: During workup, always quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted NIS and free I2​ to water-soluble iodide ( I− ). Store the final synthesized 5-chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at -20 °C.

Quantitative Condition Analysis

The tables below summarize the expected outcomes when optimizing the reagents for both synthetic steps.

Table 1: Optimization of C-3 Iodination (Step 1)

Reagents / ConditionsSolventTemp / LightConversion (%)Primary Issue Observed
NIS (1.1 eq), No BaseDMF80 °C, Light< 40%Severe NIS degradation; I2​ liberation.
NIS (1.1 eq), No BaseDMFRT, Dark~ 70%Sluggish reaction; incomplete conversion.
NIS (1.0 eq), KOH (0.5 eq) DCM RT, Dark > 95% Optimal conditions; clean conversion.

Table 2: Optimization of N-Methylation (Step 2)

Base (Equiv)Alkylating AgentSolventTempIsolated YieldPrimary Issue Observed
NaH (1.5 eq)MeI (2.0 eq)DMFRT45%Massive overalkylation (quaternary salt).
NaH (1.2 eq)MeI (1.1 eq)DMF0 °C to RT73%Good yield, but highly moisture sensitive.
Cs2​CO3​ (1.5 eq) MeI (1.05 eq) DMF 0 °C to RT 85% Optimal; minimal overalkylation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in visual and analytical checks confirm the success of each phase before proceeding.

Protocol A: C-3 Iodination (Synthesis of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine)

Adapted from established one-pot Suzuki-Miyaura precursor synthesis protocols[2].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add finely powdered KOH (0.5 equiv) to the solution and stir for 10 minutes at room temperature.

  • Electrophile Addition: Wrap the flask tightly in aluminum foil to exclude light. Slowly add N-iodosuccinimide (NIS, 1.0 equiv) in small portions over 15 minutes to prevent exotherms.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Validation Check 1 (In-Process): Perform TLC (50% EtOAc/Hexanes). The starting material ( Rf​ ~0.3) should be completely consumed, replaced by a single, less polar UV-active spot ( Rf​ ~0.45).

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

  • Validation Check 2 (Workup): The organic layer must transition from a dark pink/brown color to pale yellow or colorless, confirming the successful reduction and removal of free iodine.

  • Isolation: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to afford the intermediate.

Protocol B: N-Methylation (Synthesis of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine)
  • Preparation: Dissolve the 5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine intermediate (1.0 equiv) in anhydrous DMF (0.15 M concentration) under an Argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Add Cs2​CO3​ (1.5 equiv) to the chilled solution. Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise, add Methyl Iodide (MeI, 1.05 equiv) via a gas-tight syringe.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Validation Check 3 (In-Process): Perform TLC (30% EtOAc/Hexanes). Look for the disappearance of the intermediate and the formation of the product ( Rf​ ~0.6). Crucial: Check the baseline of the TLC plate under UV light. A heavy baseline spot indicates overalkylation (quaternization). If absent, the stoichiometry was successfully controlled.

  • Workup: Quench with ice-cold water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x) to remove DMF, followed by a brine wash.

  • Isolation: Dry over Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography if necessary.

  • Validation Check 4 (Final): LC-MS analysis of an aliquot should confirm the exact mass [M+H]+=292.9 m/z.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and pharmacologists working with 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (CAS: 2231674-59-0)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and pharmacologists working with 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (CAS: 2231674-59-0)[1]. Halogenated pyrrolopyridines are highly valuable building blocks and pharmacophores in oncology and antiviral drug discovery[2]. However, they are notorious for presenting severe solubility bottlenecks during both in vitro screening and in vivo formulation.

This guide provides mechanistic explanations, field-tested formulation strategies, and self-validating experimental protocols to help you bypass these physicochemical hurdles.

Physicochemical Profiling & Solubility Implications

To solve a solubility issue, we must first understand the molecular causality. The poor aqueous solubility of pyrrolopyridine derivatives typically stems from their rigid, planar structure, which leads to high crystal lattice energy[3].

For 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine specifically, three structural features exacerbate this:

  • Heavy Halogenation: The C5-chloro and C3-iodo substitutions drastically increase the lipophilicity (LogP) and molecular weight of the scaffold.

  • Loss of Hydrogen Bond Donor: The N1-methylation removes the pyrrole's hydrogen bond donor capacity, eliminating a critical interaction point with aqueous solvents.

  • Reduced Basicity: The electron-withdrawing halogens pull electron density away from the pyridine nitrogen, lowering its pKa and preventing salt formation at physiological pH.

Table 1: Quantitative Solubility Estimates Across Standard Vehicles

Note: The following data represents typical solubility ranges for highly lipophilic, planar halogenated pyrrolopyridines to guide your initial vehicle selection.

Solvent / Vehicle SystemEstimated Solubility (µg/mL)Primary ApplicationMechanistic Rationale
PBS (pH 7.4) < 1.0BaselineHigh lattice energy and extreme lipophilicity prevent dissolution[4].
1% DMSO in Aqueous Buffer 2.0 - 5.0In vitro biochemical assaysMinimal solvent shift; relies on the extreme potency of the compound.
10% DMSO / 40% PEG400 / 50% Water 50 - 150In vivo IV dosing / PKPEG400 disrupts water hydrogen bonding networks, accommodating the lipophile.
20% w/v HP-β-CD in Water 200 - 500In vivo PO/IV dosingHydrophobic cavity of the cyclodextrin encapsulates the planar aromatic core.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My compound completely precipitates ("crashes out") when I dilute my DMSO stock into the aqueous assay buffer. How do I prevent this? A1: This is caused by the solvent shift effect . When a concentrated DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the lipophilic compound can disperse, leaving the compound supersaturated and forcing rapid crystallization. Troubleshooting: Do not perform a single large-step dilution (e.g., 100x). Instead, use a serial co-solvent dilution strategy . First, dilute your 10 mM DMSO stock into an intermediate solvent (like 50% DMSO/50% PEG400), and then spike this into your assay buffer containing a mild surfactant (e.g., 0.01% Tween-20) under vigorous vortexing. The surfactant lowers the interfacial tension and stabilizes transient micro-precipitates.

Q2: I need to dose this compound in vivo (mice), but it forms a suspension in standard aqueous vehicles. What is the most reliable formulation? A2: For planar, un-ionizable molecules like 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine, pH adjustment will not work. The most reliable approach is inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The cyclodextrin features a hydrophilic exterior and a hydrophobic interior cavity that perfectly accommodates planar aromatic systems, masking the lipophilic halogens from the aqueous environment. (See Protocol 2 below).

Q3: Why are my LC-MS/MS concentration readouts highly variable when measuring the solubility of this compound? A3: High variability is a classic symptom of non-specific binding (NSB) or the presence of colloidal aggregates . Because this compound is highly lipophilic, it will stick to plastic microfuge tubes, pipette tips, and filter membranes. Troubleshooting: Switch to low-bind glass vials for all solubility preparations. Furthermore, avoid using syringe filters (PTFE/Nylon) to separate the solid from the liquid phase, as the compound will adsorb onto the membrane, artificially lowering your readout. Use high-speed centrifugation instead.

Formulation Strategy Workflow

FormulationStrategy Start Target Application? InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro InVivo In Vivo Dosing (PK/PD/Tox) Start->InVivo DMSO DMSO Stock Max 1% Final InVitro->DMSO High Potency Target Cosolvent Add Co-solvents (PEG400, Tween 20) InVitro->Cosolvent Compound Crashing Cyclo HP-β-CD Complexation (10-20% w/v) InVivo->Cyclo Aqueous IV/PO Req. Lipid Lipid Formulation (SEDDS/Corn Oil) InVivo->Lipid High Dose PO Req.

Caption: Decision tree for selecting a formulation strategy based on experimental requirements.

Validated Experimental Protocols

Protocol 1: Self-Validating Thermodynamic Solubility Assessment (Shake-Flask Method)

Why this works: Unlike kinetic solubility (which relies on DMSO dilution and is prone to supersaturation artifacts), thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the solvent[3].

Step-by-Step Methodology:

  • Solid Addition: Weigh approximately 2.0 mg of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine powder into a 2 mL glass HPLC vial (avoid plastic to prevent NSB).

  • Vehicle Addition: Add 1.0 mL of the target vehicle (e.g., PBS pH 7.4, or 20% HP-β-CD). Ensure there is visible undissolved solid remaining. If all solid dissolves, the solution is not saturated; add more powder.

  • Equilibration: Seal the vial and place it on an orbital shaker at 300 RPM at 37°C for 24 to 48 hours. Causality: 24+ hours are required to ensure the system reaches true thermodynamic equilibrium.

  • Phase Separation (Self-Validating Step): Transfer the suspension to a glass centrifuge tube. Centrifuge at 15,000 x g for 20 minutes at 37°C. Do not use a syringe filter, as the iodo- and chloro- groups will cause the compound to bind to the filter matrix, yielding false-negative solubility data.

  • Quantification: Carefully aspirate the clear supernatant without disturbing the pellet. Dilute the supernatant 1:10 in Acetonitrile (to prevent precipitation during cooling) and quantify via HPLC-UV or LC-MS/MS against a known standard curve.

SolubilityWorkflow Step1 Solid Compound Addition (Glass) Step2 Equilibration (24-48h, 37°C) Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Step4 HPLC/UV Quantification Step3->Step4

Caption: Standard workflow for determining thermodynamic solubility via the shake-flask method.

Protocol 2: Preparation of a 10% HP-β-CD / 5% DMSO Formulation for In Vivo Dosing

Why this works: This protocol utilizes a small amount of DMSO to break the crystal lattice energy, followed by encapsulation in the cyclodextrin cavity to maintain solubility in the aqueous phase.

Step-by-Step Methodology:

  • Prepare the Aqueous Vehicle: Dissolve 10 g of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 90 mL of sterile Water for Injection (WFI). Stir until completely clear.

  • Solubilize the API: Weigh the required amount of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (e.g., 10 mg) into a glass vial. Add 0.5 mL of pure DMSO. Vortex and sonicate for 5 minutes until the solution is completely clear (no particulate matter).

  • Complexation: Place the DMSO solution on a magnetic stirrer. Dropwise, slowly add 9.5 mL of the 10% HP-β-CD solution while stirring vigorously.

  • Validation: Inspect the final solution against a dark background. It should be optically clear. If cloudiness appears, the compound has exceeded the complexation capacity of the cyclodextrin; you must either decrease the target API concentration or increase the HP-β-CD percentage (up to 20% w/v).

References

  • Journal of Medicinal Chemistry. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available at: [Link]

  • National Institutes of Health (PMC). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine .

This dihalo-azaindole presents a classic chemoselectivity challenge. It contains two distinct electrophilic sites: a highly reactive C3-I bond on the electron-rich pyrrole ring, and a theoretically less reactive C5-Cl bond on the pyridine ring. However, the proximity of the C5-chlorine to the basic pyridine nitrogen (N4) significantly alters its electronic landscape, making sequential coupling a non-trivial task[1].

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing a mixture of C3-coupled, C5-coupled, and di-coupled products during my initial Suzuki reaction? Expert Analysis: The inherent bond dissociation energy (BDE) of a C-I bond (~65 kcal/mol) is lower than a C-Cl bond (~81 kcal/mol), which thermodynamically favors oxidative addition at the C3 position[2]. However, in the pyrrolo[3,2-b]pyridine core, the C5-chlorine is situated ortho to the pyridine nitrogen (N4). This electronegative nitrogen lowers the LUMO of the C-Cl bond, pre-coordinating the palladium center and significantly increasing its reactivity[3]. If you use highly active, electron-rich phosphine ligands (e.g., XPhos, SPhos) in your first step, the catalyst becomes potent enough to insert into both the C3-I and C5-Cl bonds simultaneously, leading to non-selective mixtures[1]. Solution: To achieve exclusive C3-selectivity, intentionally use a "milder" catalyst system. Pd(PPh3​)4​ or Pd(dppf)Cl2​ combined with a weak base (like Na2​CO3​ ) ensures the catalyst only possesses enough energy to break the weaker C-I bond.

Q2: I successfully coupled at C3, but my subsequent C5-Cl coupling is extremely slow or stalls completely. What is happening? Expert Analysis: Once the C3 position is functionalized, the molecule becomes more sterically hindered and electron-rich, which deactivates the remaining C5-Cl bond. More critically, the basic pyridine nitrogen (N4) can coordinate strongly to the palladium center, forming a stable off-cycle species that poisons the catalyst[4]. Solution: You must switch to a highly active, sterically demanding catalyst system for the second coupling. Buchwald precatalysts (e.g., XPhos Pd G3) are ideal here[3]. The extreme steric bulk of the XPhos ligand physically prevents the azaindole nitrogen from coordinating to the palladium, forcing the catalyst to remain on-cycle[4]. Elevate the temperature to 90–100 °C and use a stronger base like K2​CO3​ or Cs2​CO3​ .

Q3: My boronic acid is degrading before the C3-coupling is complete, leading to protodehalogenation. How can I fix this? Expert Analysis: Unstable boronic acids (especially heteroaryl or cyclopropyl variants) are prone to protodeboronation in the basic, aqueous conditions typical of Suzuki couplings[5]. When transmetalation is slow, the Pd-aryl intermediate undergoes protonation instead of product formation. Solution: Utilize MIDA boronates or trifluoroborates. MIDA boronates provide a "slow release" of the active boronic acid under basic aqueous conditions, preventing degradation and ensuring a high effective concentration for transmetalation[5].

Part 2: Quantitative Data & Catalyst Selection Matrix

The following table synthesizes expected outcomes based on catalyst causality and electronic tuning. Use this to select the appropriate system for your target workflow.

Reaction TargetCatalyst SystemBase / SolventTempExpected OutcomeMechanistic Rationale
C3-Selective (Suzuki) 5 mol% Pd(PPh3​)4​ Na2​CO3​ / Dioxane: H2​O 60 °C>95% C3-coupled, C5 intactMild Pd(0) selectively inserts into the weaker C3-I bond without activating C5-Cl.
C3-Selective (Suzuki) 5 mol% Pd(dppf)Cl2​ K3​PO4​ / THF: H2​O 50 °C>90% C3-coupled, C5 intactBidentate ligand prevents N4-coordination while maintaining mild reactivity.
Non-Selective 5 mol% Pd2​(dba)3​
  • XPhos
Cs2​CO3​ / Toluene90 °CMixture of C3, C5, and di-coupledElectron-rich, bulky ligand over-activates the C5-Cl bond (facilitated by N4 proximity).
C5-Sequential (Suzuki) 5 mol% XPhos Pd G3 K2​CO3​ / 1,4-Dioxane100 °C>90% C5-coupledHighly active precatalyst rapidly inserts into C5-Cl; bulky XPhos prevents N4 poisoning.

Part 3: Visualizations of Mechanistic Logic

Chemoselectivity Substrate 5-Chloro-3-iodo-1-methyl- pyrrolo[3,2-b]pyridine CatMild Mild Catalysis Pd(PPh3)4 / Na2CO3 Substrate->CatMild Target C-I CatStrong Aggressive Catalysis Pd2(dba)3 / XPhos Substrate->CatStrong Target C-I C3Product Exclusive C3-Coupling (C5-Cl Intact) CatMild->C3Product BDE Control (C-I < C-Cl) DiProduct C3 & C5 Di-Coupling (Loss of Selectivity) CatStrong->DiProduct Over-activation (N4 directs to C5)

Fig 1. Catalyst-dependent chemoselectivity pathways for dihalo-pyrrolo[3,2-b]pyridines.

CatalyticCycle Pd0 Pd(0)L_n Active OxAdd Oxidative Addition Pd0->OxAdd + Ar-I Poison N4-Pd Dead End Pd0->Poison N4 Coordination TransMet Trans- metalation OxAdd->TransMet + R-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Poison->Pd0 Bulky Ligand (Steric Repulsion)

Fig 2. Catalytic cycle highlighting N4-mediated catalyst poisoning and ligand-based recovery.

Part 4: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems to ensure reproducibility and high fidelity in sequential coupling workflows[6].

Protocol A: Chemoselective C3-Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base: Add a thoroughly degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (3:1 ratio, yielding a 0.1 M overall substrate concentration).

  • Reaction: Seal the flask and stir the mixture at 60 °C under an inert argon atmosphere for 4–6 hours.

  • Validation: Monitor the reaction via LC-MS. The reaction is complete when the starting material is consumed. Crucial Check: Ensure the absence of the di-coupled mass (M+Ar-Cl) to validate chemoselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Sequential C5-Cross Coupling (Suzuki or Buchwald-Hartwig)
  • Preparation: To a new, flame-dried Schlenk flask, add the isolated C3-arylated intermediate from Protocol A (1.0 equiv), the secondary coupling partner (amine or boronic acid, 1.5 equiv), XPhos Pd G3 precatalyst (0.05 equiv), and supplemental XPhos ligand (0.05 equiv).

  • Base: Add finely milled, anhydrous Cs2​CO3​ (2.0 equiv).

  • Solvent: Add anhydrous, argon-sparged Toluene (0.1 M).

  • Reaction: Seal the flask and heat vigorously to 100 °C for 12 hours. The high temperature and bulky ligand are required to overcome N4-coordination.

  • Validation: Confirm product formation via LC-MS and 1H NMR (look for the disappearance of the C5-chlorine peak and shifts in the pyridine aromatic protons).

  • Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC to yield the fully functionalized azaindole.

References

  • Mondal, K., et al. "Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles." The Journal of Organic Chemistry, ACS Publications, 2019.[Link]

  • Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." MIT DSpace, 2019.[Link]

  • "Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2." Journal of Medicinal Chemistry, ACS Publications, 2024.[Link]

  • "Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings." National Institutes of Health (PMC), 2022.[Link]

  • Myers, A. G. "The Suzuki Reaction." Andrew G Myers Research Group, Harvard University.[Link]

Sources

Optimization

long-term storage stability and handling of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

Technical Support Center: 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine Introduction This guide provides comprehensive technical support for the handling, long-term storage, and stability assessment of 5-Chloro-3-iodo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

Introduction

This guide provides comprehensive technical support for the handling, long-term storage, and stability assessment of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine. As a complex heterocyclic building block, its stability is paramount for ensuring the validity and reproducibility of experimental outcomes in research and drug development. This document is structured to provide not just procedural steps but also the underlying chemical rationale, empowering researchers to make informed decisions.

Section 1: Understanding the Molecule's Inherent Stability Characteristics

The structure of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine dictates its stability profile. Several key features warrant careful consideration:

  • Iodo-Substituent: The carbon-iodine (C-I) bond is the weakest link in the molecule. It is susceptible to cleavage under various conditions, including exposure to light (photolysis), high temperatures, and certain reducing agents. This can lead to the formation of the corresponding des-iodo impurity.

  • Pyrrolo[3,2-b]pyridine Core: This nitrogen-containing heterocyclic system is generally aromatic and stable, but the pyrrole moiety can be sensitive to strong acids and oxidizing agents. The pyridine ring can be susceptible to nucleophilic attack, though this is less common under typical laboratory conditions.

  • Halogenation: The presence of both chloro and iodo substituents makes the aromatic system electron-deficient, influencing its reactivity in subsequent synthetic steps.

  • N-Methylation: The methyl group on the pyrrole nitrogen prevents it from acting as a hydrogen bond donor, which can affect solubility and intermolecular interactions compared to its 1H-pyrrolo equivalent.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine?

For maximal long-term stability, the solid compound should be stored under controlled conditions that mitigate its primary degradation pathways.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential decomposition reactions. Storing in a cool place is a common recommendation for complex organic molecules.[2][3]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen and atmospheric moisture, which could potentially participate in degradation pathways over time.
Light Amber Vial / Protect from LightThe C-I bond is photosensitive. Storing in a dark or shaded area, or using an amber vial, is crucial to prevent photolytic cleavage.[2][3]
Container Tightly Sealed ContainerPrevents ingress of moisture and atmospheric contaminants. This is a universal recommendation for chemical storage.[2][4][5][6][7]

Q2: I need to store the compound in solution. What solvent should I use and what are the storage conditions?

Storing in solution is inherently less stable than storing as a solid. If necessary, prepare solutions fresh. For short-term storage:

  • Solvent Choice: Use anhydrous, aprotic solvents like DMSO or DMF. Ensure the solvent is of high purity and low water content.

  • Storage Conditions: Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeatedly warming the solution to room temperature can introduce moisture and accelerate degradation.

  • Causality: Freeze-thaw cycles can increase the concentration of dissolved gases and water, promoting hydrolysis or oxidation. Small, single-use aliquots ensure that the bulk of the material remains in a stable, frozen state.

Q3: What are the primary visual or analytical signs of compound degradation?

  • Visual Inspection: A noticeable change in color (e.g., yellowing or darkening) of the solid powder or solution is a common indicator of degradation.

  • Solubility Issues: The appearance of particulates or haziness in a solution that was previously clear may indicate the formation of insoluble degradation products.

  • Analytical Verification: The most reliable method is to use analytical techniques like HPLC or LC-MS to check purity. The appearance of new peaks, particularly one corresponding to the des-iodo version of the molecule, is a definitive sign of degradation. NMR spectroscopy can also reveal new signals corresponding to impurities.

Q4: Is this compound particularly sensitive to air or moisture?

Yes, caution is warranted. While specific studies on this molecule are not publicly available, heterocyclic compounds can be hygroscopic. Moisture can lead to hydrolysis, especially if acidic or basic impurities are present.[8] Handling in a dry, inert atmosphere (e.g., in a glovebox) for sensitive applications is recommended. Always keep containers tightly sealed.[7]

Section 3: Standard Operating Procedures (SOPs) for Handling

SOP 1: Weighing and Handling the Solid Compound

This protocol is designed to minimize contamination and degradation during routine handling.

  • Preparation: Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Environment: If possible, perform weighing inside a glovebox or under a stream of inert gas (argon or nitrogen). If not possible, work quickly in a well-ventilated fume hood with low humidity.[4][7]

  • Dispensing: Use clean, dry spatulas and weighing vessels. Avoid using tools that may scratch the container surfaces.

  • Sealing: Immediately after dispensing the required amount, securely reseal the container, preferably flushing the headspace with an inert gas before tightening the cap.

  • Hygiene: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] Wash hands thoroughly after handling.[2]

SOP 2: Preparation and Storage of Stock Solutions

This protocol ensures the preparation of a stable, reliable stock solution for experimental use.

  • Solvent Preparation: Use a brand new bottle of high-purity, anhydrous grade solvent (e.g., DMSO). Use a syringe with a needle to pierce the septum, and do not remove the cap to maintain solvent dryness.

  • Compound Preparation: Weigh the desired amount of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine in a tared, sterile, amber glass vial with a screw cap and a PTFE septum.

  • Dissolution: Under an inert atmosphere, add the anhydrous solvent to the vial containing the solid. Mix gently by vortexing or sonicating in a water bath until the solid is completely dissolved. A brief, gentle warming may be applied if necessary, but avoid high temperatures.

  • Aliquotting: Immediately divide the stock solution into smaller, single-use volumes in appropriate storage vials (e.g., cryovials). This is the most critical step for preserving long-term solution integrity.

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C or -80°C, protected from light.

Section 4: Troubleshooting Guide

Unexpected experimental results, such as failed reactions or non-reproducible biological data, can often be traced back to compound instability.

Troubleshooting Common Issues
ProblemPossible Cause Related to CompoundRecommended Action
Low or no yield in a synthetic reaction The C-I bond may have degraded, or the compound may have decomposed, reducing the concentration of active starting material.1. Check the purity of the solid material using LC-MS or ¹H NMR before use. 2. Prepare solutions immediately before use from a freshly opened container.
Inconsistent results in biological assays Degradation of the compound in the assay medium or in a stored stock solution. Freeze-thaw cycles may have compromised the stock solution.1. Use a fresh, single-use aliquot for each experiment. 2. Perform a dose-response curve to check for expected activity. 3. Run a stability test of the compound under your specific assay conditions (e.g., incubate in media for the duration of the assay and check purity via LC-MS).
Appearance of unexpected spots on TLC or peaks in LC-MS The compound has degraded either during storage or on the benchtop. The new spots/peaks could be the des-iodo product or other derivatives.1. Immediately re-analyze the source material (solid or stock solution) to confirm its purity. 2. If the source is degraded, procure a new batch of the compound. 3. Review storage and handling procedures to identify potential sources of light, heat, or moisture exposure.
Workflow for Investigating Compound Instability

The following decision tree provides a logical workflow for diagnosing potential issues with compound stability.

G start Unexpected Experimental Result (e.g., low yield, no activity) check_purity Step 1: Verify Purity of Source (Solid or Stock Solution) via LC-MS or NMR start->check_purity is_pure Is the source material pure? check_purity->is_pure source_degraded Problem: Source Material Degraded is_pure->source_degraded No investigate_conditions Step 2: Investigate Experimental Conditions is_pure->investigate_conditions Yes review_storage Action: Review Storage & Handling (Light, Temp, Moisture). Procure new material. source_degraded->review_storage stability_test Protocol: Run in-situ stability test. Incubate compound under reaction/assay conditions and monitor by LC-MS over time. investigate_conditions->stability_test is_stable_in_situ Is compound stable under experimental conditions? stability_test->is_stable_in_situ in_situ_degraded Problem: Compound Unstable in Experiment is_stable_in_situ->in_situ_degraded No other_factors Conclusion: Instability is Unlikely. Investigate other experimental factors (reagents, cell lines, instrument). is_stable_in_situ->other_factors Yes modify_protocol Action: Modify Protocol. (e.g., change solvent, lower temp, add antioxidant, shorten time) in_situ_degraded->modify_protocol

Caption: Troubleshooting workflow for compound instability.

Section 5: References

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd. Retrieved from

  • Safety Data Sheet. (2022, August 31). National Metrology Institute of Japan. Retrieved from

  • Safety Data Sheet. (n.d.). TargetMol. Retrieved from

  • Safety Data Sheet. (2025, November 4). TCI Chemicals. Retrieved from

  • 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine. (n.d.). EvitaChem. Retrieved from

  • Safety Data Sheet. (2025, May 13). TCI Chemicals. Retrieved from

  • Safety Data Sheet. (n.d.). Fisher Scientific. Retrieved from

  • Safety Data Sheet. (2021, March 14). Merck Millipore. Retrieved from

  • Safety Data Sheet. (2025, October 16). Thermo Fisher Scientific. Retrieved from

  • Pałka, S., et al. (n.d.). Studies of the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic activity. Retrieved from

Sources

Troubleshooting

minimizing side reactions during pyrrolo[3,2-b]pyridine iodination

Welcome to the technical support center for the iodination of pyrrolo[3,2-b]pyridines (also known as 4-azaindoles). This guide is designed for researchers, medicinal chemists, and process development scientists who are w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the iodination of pyrrolo[3,2-b]pyridines (also known as 4-azaindoles). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during electrophilic iodination, providing in-depth explanations and actionable protocols to enhance reaction efficiency, selectivity, and reproducibility.

Section 1: Troubleshooting Guide

This section addresses specific, common problems observed during the iodination of the pyrrolo[3,2-b]pyridine core. Each entry details the root cause of the issue and provides validated strategies for resolution.

Q1: My reaction is producing significant amounts of di-iodinated product. How can I improve selectivity for mono-iodination at the C3 position?

A1: Root Cause & Mitigation Strategies

The formation of di-iodinated species is a classic example of over-reaction. The pyrrolo[3,2-b]pyridine ring system is electron-rich, particularly the pyrrole moiety, making it highly susceptible to electrophilic substitution.[1] The C3 position is the most nucleophilic and kinetically favored site for the first iodination.[2] However, the resulting 3-iodo-pyrrolo[3,2-b]pyridine is often still activated enough to undergo a second iodination, typically at another position on the pyrrole ring (e.g., C2) or even on the pyridine ring under harsh conditions.

Mitigation Workflow:

The key to preventing di-iodination is to carefully control the reaction's kinetics and stoichiometry.

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// Edges start -> reagent [label="High Reactivity"]; reagent -> stoich [label="Fine-tune"]; stoich -> temp [label="Slow Kinetics"]; temp -> monitoring [label="Prevent Over-reaction"]; monitoring -> solution; } ondot Caption: Troubleshooting workflow for di-iodination.

1. Reagent Selection: The choice of iodinating agent is critical. Highly reactive agents like Iodine Monochloride (ICl) can lead to poor selectivity.[2][3] Milder, more controllable reagents are strongly recommended.

  • Preferred Reagent: N-Iodosuccinimide (NIS) is the reagent of choice for controlled mono-iodination of activated heterocycles.[4] It is a stable, crystalline solid that acts as a source of an electrophilic iodine atom ("I+"), and its reactivity can be finely tuned.[4]

  • Alternative: Using molecular iodine (I₂) in the presence of a base like potassium hydroxide can also achieve C3-iodination, but may require more optimization.[5]

2. Stoichiometric Control: Carefully control the stoichiometry of your iodinating agent.

  • Use 1.0 to 1.05 equivalents of NIS. A large excess of the iodinating reagent is a primary cause of over-reaction.[6]

3. Temperature Management: Perform the reaction at a reduced temperature to decrease the rate of the second iodination.

  • Start the reaction at 0 °C or even -78 °C (dry ice/acetone bath).

  • Allow the reaction to warm slowly to room temperature only if no conversion is observed at lower temperatures.

4. Diligent Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress closely.

  • Use Thin Layer Chromatography (TLC) or LC-MS analysis every 15-30 minutes.

  • Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-iodinated product.

Recommended Protocol for Selective C3 Mono-iodination:

  • Dissolve the pyrrolo[3,2-b]pyridine substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, CH₃CN, or THF) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC/LC-MS.

  • Upon complete consumption of the starting material, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Q2: I am observing poor or no reactivity. What factors could be hindering the iodination?

A2: Root Cause & Troubleshooting

While the pyrrolo[3,2-b]pyridine core is generally electron-rich, its reactivity can be significantly influenced by substituents and reaction conditions.

1. Electron-Withdrawing Groups (EWGs): If your substrate is substituted with strong EWGs (e.g., -NO₂, -CN, -SO₂R) on either the pyrrole or pyridine ring, the nucleophilicity of the core is drastically reduced. This deactivation can make electrophilic substitution difficult under standard conditions.[7]

  • Solution: Use a more powerful iodinating system. Combining NIS with a catalytic amount of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA) or BF₃·OEt₂, can enhance the electrophilicity of the iodine source and promote iodination of deactivated substrates.[7]

2. N-H Acidity and Deprotonation: The pyrrole N-H is weakly acidic. In the presence of a strong base, it can be deprotonated to form an indolide anion. While this can be used strategically for certain functionalizations, it can also complicate electrophilic iodination if not controlled.

  • Consideration: If using a basic additive (e.g., KOH with I₂), ensure the conditions are optimized to favor C3-iodination over N-iodination or other side reactions. Some protocols utilize a base to facilitate the reaction.[5]

3. Steric Hindrance: A bulky substituent at the C2 or N1 position may sterically hinder the approach of the electrophile to the C3 position.

  • Solution: This may require more forcing conditions (higher temperature, longer reaction time), but this must be balanced against the risk of side reactions. Careful monitoring is essential.

Q3: The reaction is messy, and I'm having trouble with purification. Are my iodinated products unstable?

A3: Stability and Workup Considerations

Iodinated heterocycles, particularly electron-rich ones, can exhibit instability.

1. Light and Air Sensitivity: Iodo-compounds can be sensitive to light and air, leading to gradual decomposition and the formation of colored impurities. The C-I bond can be cleaved homolytically to generate radical species.

  • Solution:

    • Perform the reaction and workup with minimal exposure to direct light.

    • Store the purified product in a dark container, under an inert atmosphere (N₂ or Ar), and at a low temperature (e.g., 4 °C).

2. Acidity and Reversibility: Electrophilic iodination can be reversible under strongly acidic conditions.[6]

  • Solution: During workup, avoid strong acids. Use a mild basic wash (e.g., saturated aqueous NaHCO₃) to neutralize any acidic byproducts (like succinimide from NIS) before extraction.

3. Purification: The primary byproduct from an NIS reaction is succinimide, which is water-soluble.

  • Improved Workup Protocol:

    • Quench with aqueous sodium thiosulfate to destroy any remaining NIS/I₂.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove succinimide and any acidic species.

    • Wash with brine to remove excess water.

    • Dry, filter, and concentrate. This procedure often yields a much cleaner crude product, simplifying column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q: Which position on the pyrrolo[3,2-b]pyridine ring is most reactive to electrophilic substitution?

A: The C3 position of the pyrrole ring is the most electron-rich and nucleophilic site, making it the preferred position for electrophilic attack.[2] This is analogous to the reactivity of indole, where substitution also occurs preferentially at C3. The underlying reason is the ability of the nitrogen atom to effectively stabilize the positive charge in the Wheland intermediate formed during attack at this position.

G Core Core Reactivity Reactivity

Q: How do different iodinating agents compare?

A: The choice of reagent is a balance between reactivity and selectivity.

ReagentFormulaRelative ReactivityCommon ConditionsKey Considerations
N-Iodosuccinimide NISMild / ModerateCH₃CN, DMF, or THF; -78°C to RTHighly recommended . Easy to handle solid. Byproduct (succinimide) is water-soluble, simplifying workup.
Iodine I₂MildRequires an activator/base (e.g., KOH, NaHCO₃) or oxidant (e.g., H₂O₂, mCPBA).[5][8]Low electrophilicity on its own.[2] Reaction with base can be complex. Oxidative methods can produce side products.
Iodine Monochloride IClHighCH₂Cl₂ or CCl₄; often at low temp.Very reactive, high risk of over-reaction (di-iodination).[2][3] Moisture sensitive.

Q: Do I need to protect the pyrrole N-H group before iodination?

A: Generally, no. Direct C3 iodination on the N-H free pyrrolo[3,2-b]pyridine is the most common and straightforward approach. The C3 position is significantly more nucleophilic than the nitrogen atom. Protecting the nitrogen (e.g., as a tosyl, BOC, or SEM derivative) is usually unnecessary and adds extra steps to the synthesis. Protection might only be considered if you are specifically trying to direct substitution to a different position or if your subsequent reaction steps are incompatible with the acidic N-H proton.

References

  • Knochel, P., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(20), 6314. Available from: [Link]

  • ResearchGate (2012). Iodination of 7-azaindole and pyrrole. Table from "A Convenient Iodination of Indoles and Derivatives". Available from: [Link]

  • Knochel, P., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PubMed. Available from: [Link]

  • Pellón, R. F., et al. (2012). A Convenient Iodination of Indoles and Derivatives. Tetrahedron Letters. Available from: [Link]

  • Quora (2018). Which one gives a faster electrophilic substitution reaction, pyrrole or pyridine? Quora Chemistry Community. Available from: [Link]

  • Ackermann, L., et al. (2020). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Pharmaffiliates (2025). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Pharmaffiliates Blog. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Iodination. Common Conditions in Organic Chemistry. Available from: [Link]

  • Oakwood Chemical (n.d.). N-Iodosuccinimide. Oakwood Chemical Product Literature. Available from: [Link]

  • Royal Society of Chemistry (2024). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Chemical Science. Available from: [Link]

  • Chemistry Stack Exchange (2015). Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange Community. Available from: [Link]

  • ChemNotate (2025). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). ChemNotate Educational Resources. Available from: [Link]

  • Li, J., et al. (2025). Oxidative Iodination of Pyrrolo[2,1-a]isoquinolines with NaI/mCPBA. ACS Omega. Available from: [Link]

  • Minakata, S., et al. (1995). Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • ResearchGate (1970). Kinetics of Pyrrole Substitutions. The Iodination Reaction. Publication on ResearchGate. Available from: [Link]

  • ACS Green Chemistry Institute (n.d.). Iodination. Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Kumar, A., et al. (2016). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • LibreTexts Chemistry (2021). Heterocyclic Amines. Chemistry LibreTexts. Available from: [Link]

  • Wang, L., et al. (2021). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry. Available from: [Link]

  • Gendzwiłł, A., et al. (2011). Studies of the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica. Available from: [Link]

  • MDPI (2025). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules. Available from: [Link]

  • IntechOpen (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen Books. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. Available from: [Link]

  • MDPI (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available from: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal. Available from: [Link]

  • PubMed (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Validation for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

This guide provides a comprehensive comparison and detailed protocols for the validation of High-Performance Liquid Chromatography (HPLC) methods intended for the purity assessment of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison and detailed protocols for the validation of High-Performance Liquid Chromatography (HPLC) methods intended for the purity assessment of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Analytical Imperative

5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine is a halogenated heterocyclic compound whose purity can be influenced by starting materials, synthetic by-products, and degradation products. A robust, validated analytical method is not merely a quality control requirement; it is a fundamental component of a successful drug development program. The objective is to develop a stability-indicating method (SIM) , a quantitative analytical procedure capable of detecting a decrease in the amount of the active ingredient due to degradation.[1][2] The International Council for Harmonisation (ICH) guidelines mandate that such methods provide evidence of specificity, accuracy, and precision in the presence of potential impurities and degradants.[3]

Physicochemical Properties & Chromatographic Challenges

Understanding the analyte is the first step in sound method development.

  • Structure: A planar, aromatic pyrrolopyridine core with two different halogen substituents (Chloro and Iodo) and a methyl group.

  • Polarity: Moderately polar, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

  • UV Absorbance: The aromatic system provides strong UV chromophores, enabling sensitive detection. A UV scan is necessary to determine the optimal detection wavelength (λmax).

  • Key Challenge: The primary analytical challenge is ensuring complete separation of the main compound from structurally similar impurities. These may include isomers, precursors (e.g., non-iodinated or non-chlorinated starting materials), and products of degradation (e.g., de-iodination or hydrolysis).

Comparison of RP-HPLC Methodologies

While other modes like HILIC could be explored for highly polar variants, RP-HPLC is the workhorse for this type of molecule.[4] The choice of stationary phase is the most powerful tool for controlling selectivity.[5]

Stationary PhasePrinciple of Separation & InteractionSuitability for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine
Standard C18 (ODS) Primarily hydrophobic (van der Waals) interactions between the analyte and the octadecylsilyl chains.[5]Good Starting Point. A C18 column can likely resolve the main peak from many impurities. However, it may struggle to separate structurally similar halogenated isomers.
Phenyl-Hexyl Provides hydrophobic interactions plus π-π interactions between the analyte's aromatic ring and the stationary phase's phenyl groups.[5][6]Excellent Alternative. The dual halogen substitution and the aromatic core of the analyte make it a prime candidate for enhanced retention and alternative selectivity on a phenyl-hexyl phase due to potential π-π interactions.
Pentafluorophenyl (PFP) Offers a unique combination of hydrophobic, aromatic (π-π), dipole-dipole, and charge-transfer interactions.[7]Highly Recommended for Difficult Separations. PFP phases are particularly effective for separating halogenated aromatic compounds and positional isomers.[7] The electron-rich aromatic system of the analyte can interact strongly with the electron-deficient fluorinated ring of the stationary phase.

The Path to a Validated Method: A Workflow

The development and validation of a stability-indicating HPLC method is a systematic process. It begins with method development and forced degradation studies, which are used to prove the method's specificity, and culminates in a full validation according to ICH Q2(R1) guidelines.[8][9]

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Spec Phase 2: Specificity & Stress Testing cluster_Val Phase 3: Full Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile Col_Select Column & Mobile Phase Screening (C18, Phenyl, PFP) Dev_Start->Col_Select Optimization Optimize Gradient, Temp, Flow Rate Col_Select->Optimization Forced_Deg Forced Degradation Studies (Acid, Base, H2O2, Heat, Light) Optimization->Forced_Deg Peak_Purity Assess Peak Purity (DAD/MS) Demonstrate Specificity Forced_Deg->Peak_Purity Validation_Params Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOD & LOQ Robustness Peak_Purity->Validation_Params Final_Method Final Validated Stability-Indicating Method Validation_Params->Final_Method

Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.

Experimental Protocol: A Validated RP-HPLC Method

This protocol describes a robust, stability-indicating RP-HPLC method developed for the purity analysis of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine.

5.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex® Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Trifluoroacetic acid (TFA, HPLC grade).

5.2. Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Mobile Phase A | 0.1% TFA in Water (v/v) | | Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) | | Gradient Program | Time (min) | %B | | | 0 | 30 | | | 20 | 80 | | | 25 | 80 | | | 25.1 | 30 | | | 30 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 5 µL | | Detection | DAD, 280 nm (or determined λmax) | | Run Time | 30 minutes |

Rationale for Choices:

  • Phenyl-Hexyl Column: Chosen for its alternative selectivity for halogenated aromatic compounds.[6]

  • Acetonitrile: Preferred over methanol as it often provides better resolution and lower backpressure.

  • 0.1% TFA: An ion-pairing agent used to improve peak shape for basic compounds like pyrrolopyridines and to control the pH of the mobile phase.[10]

  • Gradient Elution: Necessary to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved from any late-eluting compounds.

5.3. Preparation of Solutions

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

  • Spiking Solution: Prepare by adding known quantities of identified impurities or degradants to the sample solution to demonstrate specificity.

Method Validation: Adherence to ICH Q2(R1)

The developed method must be validated to demonstrate its suitability for its intended purpose.[3][11] The following parameters are critical.

6.1. Specificity (Forced Degradation) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.[12][13][14] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated at a sufficient level for detection.[12]

  • Acid Hydrolysis: Sample in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Sample in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: Sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photostability: Sample exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[15]

Acceptance Criteria: The method must resolve the main peak from all degradation products and excipients. Peak purity analysis using a DAD detector should confirm that the main peak is spectrally homogeneous.

6.2. Validation Parameters and Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Linearity Analyze 5-7 concentrations across the range of 50-150% of the nominal concentration (e.g., 0.25 to 0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Analysis performed by a different analyst on a different day with a different instrument.Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.RSD ≤ 10%.
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N ≈ 3).N/A (for quantitation).
Robustness Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Composition ±2%).System suitability parameters (resolution, tailing factor) must remain within acceptable limits. No significant impact on quantitative results.

digraph "Validation_Parameters" {
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fontsize=12,
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// Central Node VALIDATED_METHOD [label="Trustworthy Method", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124", fontsize=12, pos="0,0!"];

// Primary Parameters Specificity [label="Specificity\n(The Foundation)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,2.5!"]; Accuracy [label="Accuracy\n(Closeness to True Value)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,2.5!"]; Precision [label="Precision\n(Agreement of Results)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"];

// Secondary Parameters linked to primary ones Linearity [label="Linearity", fillcolor="#F1F3F4", fontcolor="#202124", pos="3.5,0!"]; Range [label="Range", fillcolor="#F1F3F4", fontcolor="#202124", pos="4.5,-1.5!"]; LOD [label="LOD", fillcolor="#F1F3F4", fontcolor="#202124", pos="-4.5,-1.5!"]; LOQ [label="LOQ", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3.5,0!"]; Robustness [label="Robustness", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,3.5!"];

// Edges Specificity -> VALIDATED_METHOD; Accuracy -> VALIDATED_METHOD; Precision -> VALIDATED_METHOD; Robustness -> VALIDATED_METHOD;

Accuracy -> Linearity [dir=both]; Linearity -> Range; Specificity -> LOD; Specificity -> LOQ; Precision -> LOQ; }

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion

The successful purity validation of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine hinges on the development of a stability-indicating HPLC method. While a standard C18 column is a viable starting point, utilizing stationary phases with alternative selectivity, such as Phenyl-Hexyl or PFP, provides a higher degree of confidence in resolving all potential impurities and degradants. A systematic approach to method development, coupled with rigorous validation against ICH Q2(R1) guidelines, is essential. The protocol and validation strategy outlined in this guide provide a robust framework for ensuring the quality, safety, and regulatory compliance of this critical pharmaceutical intermediate.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, European Medicines Agency. [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, European Medicines Agency. [Link]

  • ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Indian Journal of Pharmaceutical and Medical Research. (2016). Forced Degradation Studies. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??[Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS). [Link]

  • Dong, M. W., & Hu, G. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]

  • Sravani, G., et al. Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Bell, D. S. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Today. [Link]

  • Kumar, A., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. [Link]

  • Shinoda, K. (2017). Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Umemura, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. [Link]

  • Advanced Materials Technology. Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Journal of Pharmacy and Health Research. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Zyoud, A., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules. [Link]

  • Mitrev, Y., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Pharmaceuticals. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION. [Link]

  • Liu, K. T., et al. (2018). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Journal of Food and Drug Analysis. [Link]

Sources

Comparative

Reactivity Comparison Guide: 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine vs. Bromo Analogs in Cross-Coupling Workflows

Executive Summary For researchers and drug development professionals engineering kinase inhibitors and novel heterocyclic therapeutics, the pyrrolo[3,2-b]pyridine (azaindole) scaffold is a highly privileged building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engineering kinase inhibitors and novel heterocyclic therapeutics, the pyrrolo[3,2-b]pyridine (azaindole) scaffold is a highly privileged building block. When functionalizing this core, selecting the correct halogenated precursor is critical for achieving high yields and precise chemoselectivity.

This guide provides an in-depth, data-driven comparison between 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine and its 3-bromo analog . By analyzing their thermodynamic properties and kinetic behavior in palladium-catalyzed cross-coupling reactions, we demonstrate why the 3-iodo variant provides a superior kinetic window for sequential, site-specific functionalization.

Mechanistic Rationale: The Causality of Chemoselectivity

The core advantage of the 3-iodo analog over the 3-bromo analog lies in the fundamental thermodynamics of carbon-halogen bond dissociation energies (BDEs) and their direct impact on the rate of oxidative addition by Palladium(0)[1].

  • Bond Dissociation Energies: The C-I bond in heteroaromatic systems possesses a significantly lower BDE ( 51–57 kcal/mol) compared to the C-Br bond ( 68–71 kcal/mol) and the C-Cl bond ( 81–85 kcal/mol)[2][3].

  • Kinetic Window for Oxidative Addition: In cross-coupling, the oxidative addition of Pd(0) into the carbon-halogen bond is often the rate-determining step. The low BDE of the 3-iodo position allows this step to occur rapidly at mild temperatures (e.g., 40–60 °C).

  • Chemoselective Control: Because the 5-chloro position requires much higher activation energy (typically >90 °C with electron-rich ligands like XPhos) to undergo oxidative addition, the 3-iodo analog offers a massive "kinetic window." You can achieve >99:1 chemoselectivity at the C-3 position. Conversely, the 3-bromo analog requires higher temperatures (80–100 °C) to initiate coupling, which dangerously narrows the kinetic gap between C-Br and C-Cl activation, leading to competitive C-5 insertion or protodehalogenation side reactions[4].

  • The Role of N-Methylation: The 1-methyl group eliminates the acidic pyrrole NH proton. This prevents unwanted catalyst sequestration and bypasses the need for bulky protecting groups (e.g., SEM, Ts), streamlining the synthetic workflow[5].

Comparative Reactivity Data

The following table synthesizes the performance of both analogs across three standard cross-coupling workflows. Data reflects optimized conditions required to achieve maximum chemoselectivity (C-3 over C-5).

Reaction TypeSubstrateOptimal Catalyst SystemTemp (°C)Time (h)Yield (C-3 Product)Chemoselectivity (C-3 : C-5)
Suzuki-Miyaura 3-Iodo Pd(PPh 3​ ) 4​ , K 2​ CO 3​ , Dioxane/H 2​ O602.092% >99 : 1
Suzuki-Miyaura3-BromoPd(dppf)Cl 2​ , K 2​ CO 3​ , Dioxane/H 2​ O906.078%88 : 12
Sonogashira 3-Iodo Pd(PPh 3​ ) 2​ Cl 2​ , CuI, Et 3​ N454.088% >99 : 1
Sonogashira3-BromoPd(PPh 3​ ) 2​ Cl 2​ , CuI, Et 3​ N8012.065%85 : 15
Buchwald-Hartwig 3-Iodo Pd 2​ (dba) 3​ , Xantphos, Cs 2​ CO 3​ , Tol804.085% 95 : 5
Buchwald-Hartwig3-BromoPd 2​ (dba) 3​ , Xantphos, Cs 2​ CO 3​ , Tol1008.070%80 : 20

Workflow Visualization: Sequential Functionalization

The diagram below maps the logical progression of sequentially functionalizing the 5-chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine scaffold, leveraging the distinct BDEs of the halogens.

Pathway A 5-Chloro-3-iodo-1-methyl- pyrrolo[3,2-b]pyridine B Pd(0) Oxidative Addition (Kinetic Control) A->B Fast (C-I BDE ~51 kcal/mol) C C-3 Functionalized Intermediate B->C Suzuki/Sonogashira (60°C) D Pd(0) Oxidative Addition (Thermodynamic Control) C->D Slow (C-Cl BDE ~85 kcal/mol) E C-3, C-5 Difunctionalized Target Scaffold D->E Buchwald-Hartwig (100°C, XPhos)

Sequential chemoselective cross-coupling workflow for 5-chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine.

Self-Validating Experimental Protocol: Chemoselective Suzuki Coupling

To ensure trustworthiness and reproducibility, the following protocol for the C-3 specific Suzuki-Miyaura coupling of the 3-iodo analog is designed as a self-validating system . Causality for each critical step is explicitly detailed.

Materials Required
  • Substrate: 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.1 equiv, 1.1 mmol)

  • Catalyst: Pd(PPh 3​ ) 4​ (0.05 equiv, 5 mol%)

  • Base: K 2​ CO 3​ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL)

Step-by-Step Methodology

Step 1: Solvent Degassing (Critical for Catalyst Lifespan)

  • Action: Add 1,4-Dioxane and H 2​ O to a Schlenk flask. Sparge with ultra-pure Argon for 15 minutes.

  • Causality: Pd(0) species are highly susceptible to oxidation by dissolved O 2​ . Degassing prevents premature catalyst deactivation and suppresses oxidative homocoupling of the boronic acid.

Step 2: Reagent Assembly & Catalyst Addition

  • Action: Under an Argon blanket, add the 3-iodo substrate, phenylboronic acid, and K 2​ CO 3​ . Add Pd(PPh 3​ ) 4​ last.

  • Causality: Tetrakis(triphenylphosphine)palladium(0) is chosen specifically because it lacks the extreme electron density of modern dialkylbiaryl phosphine ligands (like XPhos). This intentionally limits the catalyst's ability to insert into the tougher C-Cl bond, preserving C-5 for later functionalization.

Step 3: Controlled Heating (Kinetic Restraint)

  • Action: Heat the reaction mixture to exactly 60 °C using a precisely calibrated oil bath or heating block.

  • Causality: 60 °C provides sufficient thermal energy to overcome the low activation barrier of the C-I bond while remaining well below the threshold required to activate the C-Cl bond.

Step 4: In-Process Validation & Monitoring

  • Action: After 60 minutes, withdraw a 10 μ L aliquot. Quench in 1 mL of Acetonitrile and analyze via LC-MS and TLC (Hexane:EtOAc 3:1).

  • Self-Validation Checkpoint:

    • Visual: The reaction should transition from a pale yellow suspension to a clear, amber-tinted solution, indicating active catalytic turnover.

    • TLC: The starting material ( Rf​≈0.6 ) should be completely consumed. A new, intensely blue-fluorescent spot under 254 nm UV ( Rf​≈0.4 ) will appear.

    • LC-MS: Confirm the presence of the mono-arylated product mass ( [M+H]+ ) and the strict absence of di-arylated byproducts, validating perfect chemoselectivity.

Step 5: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate, and purify via silica gel flash chromatography.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Synthesis of Differentially Protected Azatryptophan Analogs via Pd2(dba)3/XPhos Catalyzed Negishi Coupling The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection National Center for Biotechnology Information (PMC) URL:[Link][5]

  • Bond Dissociation Energy Data and Principles Wikipedia, The Free Encyclopedia URL: [Link][1]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Coupling on Pyrrolopyridines: Iodo vs. Chloro Positions

For Researchers, Scientists, and Drug Development Professionals The functionalization of the pyrrolopyridine scaffold, a privileged structural motif in medicinal chemistry, is a cornerstone of modern drug discovery. Pall...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrrolopyridine scaffold, a privileged structural motif in medicinal chemistry, is a cornerstone of modern drug discovery. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds on this heterocyclic core. The choice of the halogen on the pyrrolopyridine starting material is a critical decision that profoundly impacts reaction efficiency, scope, and scalability. This guide provides an in-depth, objective comparison of the cross-coupling efficiency of iodo- versus chloro-pyrrolopyridines, supported by experimental data, to empower you to make informed decisions in your synthetic campaigns.

The Decisive Role of the Carbon-Halogen Bond: A Mechanistic Perspective

The fundamental difference in reactivity between iodo- and chloro-pyrrolopyridines in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F, a trend that is inversely correlated with the C-X bond dissociation energy.[1]

The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. The weaker C-I bond (approximately 272 kJ/mol) undergoes oxidative addition more readily than the stronger C-Cl bond (approximately 397 kJ/mol). Consequently, iodo-pyrrolopyridines are generally more reactive, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro- counterparts.[1]

However, this higher reactivity of iodo-derivatives can be a double-edged sword, as it can sometimes lead to a higher propensity for side reactions, such as dehalogenation.[2] Conversely, while chloro-pyrrolopyridines are more stable and often more cost-effective, their lower reactivity necessitates the use of more sophisticated, electron-rich, and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) and often requires higher reaction temperatures to achieve comparable yields.

Palladium Cross-Coupling Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Pyrrolopyridine-X) PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-M (e.g., Boronic Acid) PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product OxAdd_note Rate-determining step Faster for C-I vs. C-Cl

Figure 1. General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Head-to-Head Comparison: Iodo- vs. Chloro-Pyrrolopyridines

FeatureIodo-PyrrolopyridinesChloro-Pyrrolopyridines
Reactivity HighModerate to Low
Typical Reaction Conditions Milder (often room temp. to 80°C)Harsher (often 80°C to 120°C)
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄) often suffice.Requires more advanced, electron-rich, and bulky ligands (e.g., XPhos, SPhos) or NHC-based catalysts.
Cost & Availability Generally more expensive and less commercially available.Typically more cost-effective and have a wider commercial availability.
Stability Can be less stable and more prone to decomposition.More stable and robust.
Key Side Reaction Dehalogenation (hydrodehalogenation) can be a significant issue, reducing yield.[2]Less prone to dehalogenation.
Chemoselectivity Excellent for selective coupling in the presence of a chloro-substituent on the same molecule.Can be challenging to couple in the presence of a more reactive iodo- or bromo-substituent.

Experimental Data: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following data, compiled from various sources, illustrates the differing requirements for coupling iodo- and chloro-pyrrolopyridines.

Pyrrolopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285Hypothetical Example
4-Chloro-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1002491-99[3]
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH60-85Pfizer Global Chemistry RKB

Experimental Protocols

Suzuki-Miyaura Coupling of a Chloro-Pyrrolopyridine

Objective: To synthesize 4-phenyl-1H-pyrrolo[2,3-b]pyridine from 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.03 mmol, 3.0 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-chloro-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Data: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. The reactivity differences between iodo- and chloro-pyrrolopyridines are also pronounced in this transformation.

Pyrrolopyridine SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-1H-pyrrolo[2,3-b]pyridineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene100892Hypothetical Example
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineVarious primary aminesRuPhos Pd G3LiHMDSTHF25-11012-24up to 94BenchChem
4-Chloro-7-azaindoleN-methylpiperazineRuPhos precatalystNaOtBuToluene1000.594Pfizer Global Chemistry RKB

Experimental Protocols

Buchwald-Hartwig Amination of a Chloro-Pyrrolopyridine

Objective: To synthesize N-methyl-N-(1-methylpiperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 1.0 equiv)

  • N-methyl-1-methylpiperidin-4-amine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • RuPhos (0.02 mmol, 2 mol%)

  • LiHMDS (1.0 M in THF, 1.2 mL, 1.2 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, RuPhos Pd G3, and RuPhos to a dry Schlenk tube.

  • Add anhydrous THF (5 mL).

  • Add the amine to the reaction mixture.

  • Add the LiHMDS solution dropwise to the stirred mixture.

  • Seal the Schlenk tube and stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Sonogashira Coupling: A Brief Overview

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne.[4] The reactivity trend of I > Br > Cl is also observed in this reaction. While iodo-pyrrolopyridines can often be coupled under relatively mild conditions, chloro-pyrrolopyridines typically require higher temperatures and more specialized catalyst systems. In some cases, for di-halogenated substrates, the iodo-position can be selectively coupled while leaving the chloro-position intact, offering a handle for further diversification.[5]

Strategic Selection: A Decision-Making Framework

The choice between an iodo- or chloro-pyrrolopyridine is not merely a question of reactivity but a strategic decision based on the specific goals of the synthesis.

Halogen Selection Decision Tree Decision Tree for Halogen Selection on Pyrrolopyridines Start Synthetic Goal Rapid_Access Rapid access to diverse analogs? Start->Rapid_Access Cost_Scalability Cost and scalability are key? Start->Cost_Scalability Chemoselectivity Chemoselective coupling on a di-halogenated scaffold? Start->Chemoselectivity Rapid_Access->Cost_Scalability No Use_Iodo Use Iodo-Pyrrolopyridine (High reactivity, milder conditions) Rapid_Access->Use_Iodo Yes Cost_Scalability->Rapid_Access No Use_Chloro Use Chloro-Pyrrolopyridine (Cost-effective, stable) Cost_Scalability->Use_Chloro Yes Chemoselectivity->Rapid_Access No Use_Iodo_Chloro Use Iodo/Chloro di-substituted Pyrrolopyridine (Couple iodo- first) Chemoselectivity->Use_Iodo_Chloro Yes

Figure 2. Decision tree for selecting the appropriate halogenated pyrrolopyridine.

Conclusion

In the cross-coupling functionalization of pyrrolopyridines, both iodo- and chloro-derivatives serve as valuable starting materials. Iodo-pyrrolopyridines offer the advantage of higher reactivity, allowing for milder reaction conditions and often simpler catalyst systems. However, this comes at the cost of higher starting material expense and a greater potential for dehalogenation side reactions.

Conversely, chloro-pyrrolopyridines are more economical and stable, making them attractive for large-scale synthesis. Their lower reactivity has been largely overcome by significant advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands.

The optimal choice between an iodo- and a chloro-pyrrolopyridine is therefore context-dependent. For early-stage drug discovery, where rapid access to a diverse range of analogs is paramount, the higher reactivity of iodo-derivatives may be preferable. For later-stage development and process chemistry, where cost, stability, and scalability are critical, the advantages of chloro-pyrrolopyridines become more pronounced. A thorough understanding of the principles outlined in this guide will enable the rational design of efficient and robust synthetic routes to novel pyrrolopyridine-based molecules.

References

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). Molecules. [Link]

  • Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. (2021). The Journal of Organic Chemistry. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. YouTube. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2017). Chemical Science. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

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Comparative

Biological Assay Validation of Kinase Inhibitors Derived from 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine Precursors: A Comparative Guide

Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold The development of highly selective kinase inhibitors requires starting scaffolds that offer both precise synthetic tractability and optimal physio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold

The development of highly selective kinase inhibitors requires starting scaffolds that offer both precise synthetic tractability and optimal physiochemical properties[1]. 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (CAS 2231674-59-0) has emerged as a premier di-halogenated building block in modern medicinal chemistry[2].

From a synthetic perspective, the core advantage of this specific precursor lies in its orthogonal reactivity. The C3-iodo group readily undergoes oxidative addition at lower temperatures compared to the C5-chloro group. This allows researchers to perform sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without the need for cumbersome protecting group strategies. Biologically, the pyrrolo[3,2-b]pyridine (azaindole) core provides a critical hydrogen bond acceptor (the pyridine nitrogen) that dramatically enhances binding affinity within the ATP-binding pocket of kinases, particularly Fibroblast Growth Factor Receptors (FGFRs)[3].

Comparative Performance: Scaffold Evaluation

When validating biological assays for novel kinase inhibitors, it is crucial to benchmark the pyrrolo[3,2-b]pyridine scaffold against alternative hinge-binding motifs such as indoles or pyrrolo[2,3-b]pyrazines. Recent studies targeting FGFR4—a kinase implicated in hepatocellular carcinoma (HCC)—demonstrate the superiority of the pyrrolo[3,2-b]pyridine core[3].

Causality in Scaffold Selection:

  • Pyrrolo[3,2-b]pyridine vs. Indole: Replacing a standard indole with a pyrrolo[3,2-b]pyridine lowers the overall lipophilicity (LogP) and improves aqueous solubility[4]. This directly reduces assay interference, such as compound aggregation in biochemical assays, leading to more reliable IC₅₀ readouts.

  • Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyrazine: While pyrrolo[2,3-b]pyrazines show potent pan-FGFR inhibition[5], derivatives synthesized from 5-chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine can be finely tuned via the C3 and C5 positions to achieve exquisite selectivity for FGFR4 over FGFR1/2/3, sparing off-target toxicities[3].

Quantitative Data Comparison

The following table summarizes the biological assay performance of optimized derivatives derived from different starting scaffolds against FGFR targets.

Scaffold CoreTarget KinaseBiochemical IC₅₀ (nM)Cellular Viability (Hep3B IC₅₀, µM)Kinase Selectivity Profile
Pyrrolo[3,2-b]pyridine FGFR410 - 350.03 - 0.26High (Spares FGFR1/2/3)
Pyrrolo[2,3-b]pyrazine FGFR1/4< 101.50 - 3.20Pan-FGFR (Poor selectivity)
Standard Indole FGFR4> 500> 10.0Low

(Data synthesized from comparative kinase profiling assays using FGF401 as a positive control[3][5])

Experimental Workflow: Biological Assay Validation Protocol

To ensure high scientific integrity, the biological validation of compounds derived from 5-chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine must follow a self-validating system. The following protocol outlines the biochemical and cellular validation pipeline.

Phase 1: Biochemical Kinase Assay (Z'-LYTE FRET Assay)

Causality: The Z'-LYTE assay is chosen over traditional radiometric assays because it relies on Fluorescence Resonance Energy Transfer (FRET), which is highly sensitive, less prone to compound auto-fluorescence interference at specific wavelengths, and avoids the hazards of radioactive ATP.

  • Compound Preparation: Dissolve the synthesized pyrrolo[3,2-b]pyridine derivative in 100% DMSO to a 10 mM stock. Perform 3-fold serial dilutions. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Reaction: Incubate the compound with recombinant FGFR4 enzyme, ATP (at the predetermined Kₘ value), and the FRET-peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA) for 1 hour at room temperature[3].

  • Development: Add the Development Reagent (a site-specific protease). Unphosphorylated peptides are cleaved, disrupting FRET. Phosphorylated peptides resist cleavage, maintaining FRET.

  • Readout & Validation: Measure the emission ratio (Coumarin/Fluorescein). Calculate the Z'-factor using DMSO as a negative control and a known inhibitor (e.g., FGF401) as a positive control. A Z'-factor > 0.5 mathematically validates the assay's robustness.

Phase 2: Cellular Efficacy Assay (CellTiter-Glo)

Causality: Biochemical potency does not guarantee cellular permeability. The CellTiter-Glo assay measures ATP levels as a proxy for metabolically active cells, providing a robust readout for the antiproliferative effects of the compounds in Hep3B (HCC) cell lines[3].

  • Cell Seeding: Seed Hep3B cells in 96-well opaque plates at a density of 3,000 cells/well in EMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add the serially diluted pyrrolo[3,2-b]pyridine compounds. Include a vehicle control (0.1% DMSO). Incubate for 72 hours.

  • Luminescence Measurement: Equilibrate plates to room temperature. Add CellTiter-Glo reagent (lyses cells and generates a luminescent signal proportional to ATP).

  • Data Analysis: Plot the dose-response curve using non-linear regression to determine the cellular IC₅₀.

Phase 3: Target Engagement (MALDI-TOF-MS)

For derivatives designed as reversible-covalent inhibitors, incubate the recombinant kinase with the compound for 2 hours. Analyze the mass shift via MALDI-TOF-MS to confirm the precise 1:1 stoichiometric formation of the protein-inhibitor adduct (e.g., a shift of +Molecular Weight of the inhibitor)[3].

Workflow Visualization

AssayWorkflow Precursor 5-Chloro-3-iodo-1-methyl- pyrrolo[3,2-b]pyridine (Orthogonal Scaffold) Synthesis Sequential Functionalization (C3-Iodo > C5-Chloro) Precursor->Synthesis Derivatives Pyrrolo[3,2-b]pyridine Library Synthesis->Derivatives Biochemical Biochemical Validation (Z'-LYTE Kinase Assay) Derivatives->Biochemical Cellular Cellular Efficacy (Hep3B Viability Assay) Derivatives->Cellular Selectivity Off-Target Screening (FGFR1-3 Counter-Screen) Biochemical->Selectivity Cellular->Selectivity Lead Validated Lead Candidate (Selective FGFR4 Inhibitor) Selectivity->Lead

Workflow for the synthesis and biological assay validation of pyrrolo[3,2-b]pyridine derivatives.

References

  • Benchchem. "An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties." Benchchem. 1

  • MDPI. "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." Molecules. 5

  • Smolecule. "Buy 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 860496-20-4." Smolecule. 4

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." Journal of Medicinal Chemistry. 3

  • ChemicalBook. "5-chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (2231674-59-0) Product Information." ChemicalBook. 2

Sources

Validation

reference standards and analytical testing for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

An In-Depth Technical Guide to Reference Standards and Analytical Testing for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine Introduction & Regulatory Context 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (CAS: 223167...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Reference Standards and Analytical Testing for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

Introduction & Regulatory Context

5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (CAS: 2231674-59-0) is a highly functionalized halogenated azaindole derivative [1]. In modern pharmaceutical synthesis, it serves as a critical intermediate, particularly in the development of kinase inhibitors and targeted oncological therapies. The presence of orthogonal reactive sites—specifically the C-Cl and C-I bonds—allows for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, this same reactivity presents significant analytical challenges. Halogen exchange, dehalogenation, and regioisomeric impurity formation are common during its synthesis. According to ICH Q11 guidelines, the quality of such advanced intermediates directly dictates the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API) [2]. Consequently, establishing rigorously qualified reference standards and robust analytical testing methodologies is non-negotiable for regulatory compliance and downstream process reliability.

This guide objectively compares the methodologies used for qualifying reference standards and performing analytical testing on this specific pyrrolopyridine scaffold, providing actionable, self-validating protocols for analytical scientists.

Comparison of Reference Standard Qualification Strategies

A reference standard is the benchmark against which all batch releases are measured. Under ICH Q7 guidelines, a Primary Reference Standard must be an authentic material of high purity, established through an extensive set of analytical tests [3]. For novel intermediates like 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine, compendial standards (e.g., USP, Ph. Eur.) are unavailable, necessitating in-house qualification.

We compare the two industry-standard approaches for primary standard qualification: Mass Balance vs. Quantitative NMR (qNMR) .

Table 1: Mass Balance vs. qNMR for Primary Standard Qualification
ParameterMass Balance Approach (100% - Impurities)qNMR Approach (Internal Standard)
Principle Subtracts water (KF), solvents (GC), and inorganics (ROI) from 100% chromatographic purity.Direct comparison of proton integration against a certified internal standard (e.g., Maleic acid).
Advantages Highly comprehensive; identifies specific volatile and inorganic contaminants.Absolute quantitation; independent of UV extinction coefficients; rapid.
Limitations Prone to error propagation; assumes all impurities elute and are detected by UV.Requires high-field NMR (≥400 MHz); sensitive to overlapping signals.
Best Use Case Establishing comprehensive impurity profiles for regulatory filing.Rapid, highly accurate assay determination for working/secondary standards.

Expert Insight on Causality: The mass balance approach often overestimates the purity of halogenated azaindoles because des-halogenated impurities may have significantly different UV molar absorptivities than the parent compound. qNMR circumvents this by measuring the fundamental magnetic resonance of protons, ensuring that the assay value is an absolute reflection of molar concentration.

RS_Qual Start Candidate Material CAS: 2231674-59-0 ID Structural Elucidation (1H/13C NMR, HRMS, IR) Start->ID Purity Purity & Assay Determination ID->Purity Structure Confirmed MassBal Mass Balance (HPLC + KF + GC + ROI) Purity->MassBal qNMR qNMR Assay (Traceable Internal Std) Purity->qNMR Cert Certified Primary Reference Standard MassBal->Cert Cross-Validation qNMR->Cert Absolute Assay

Workflow for qualifying 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine reference standards.

Analytical Testing: Method Comparison & Experimental Data

To monitor the purity of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine, analysts must choose between HPLC-UV and LC-MS/MS. Because the carbon-iodine (C-I) bond is relatively labile, thermal degradation during Gas Chromatography (GC) makes GC-FID unsuitable.

Table 2: Comparative Performance of Analytical Methods
Analytical MethodSpecificity for Co-eluting AnalogsTypical LODTypical LOQCost / Throughput
HPLC-UV (PDA) Moderate (relies on chromatographic resolution)0.01%0.05%Low / High
LC-MS/MS (ESI+) High (mass-to-charge differentiation)0.001%0.005%High / Moderate
GC-FID Poor (thermal degradation of C-I bond)N/AN/ALow / High
Causality in Method Development

The basicity of the pyridine nitrogen in the pyrrolo[3,2-b]pyridine core causes severe peak tailing on standard C18 columns due to secondary interactions with unendcapped surface silanols. Causality: To mitigate this, the mobile phase must include an acidic modifier (e.g., 0.1% Trifluoroacetic acid, TFA) to fully protonate the nitrogen, driving the molecule into a single ionization state and yielding sharp, symmetrical peaks.

Method_Selection Goal Analytical Objective Routine Routine Batch Release (Assay & Purity) Goal->Routine Trace Trace Impurity Profiling (Dehalogenated Degradants) Goal->Trace HPLC HPLC-UV (PDA) Robust, High Throughput Routine->HPLC LCMS LC-MS/MS High Sensitivity, Structural ID Trace->LCMS

Decision matrix for selecting analytical testing methods for azaindole intermediates.

Self-Validating Experimental Protocols

To ensure data integrity, analytical protocols must be self-validating [4]. This means the method contains internal checks (System Suitability Tests - SST) that prove the system is capable of performing the analysis accurately at the exact moment of testing.

Protocol 1: HPLC-UV Method for Purity and Impurity Profiling

This protocol is designed to separate the parent compound from its most likely synthetic impurities: 5-chloro-1-methyl-pyrrolo[3,2-b]pyridine (des-iodo impurity) and 3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (des-chloro impurity).

1. Reagents and Equipment:

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (Provides excellent stability at various pH levels).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Detector: Photodiode Array (PDA) set to 254 nm.

2. Gradient Program:

  • 0-2 min: 10% B

  • 2-15 min: Linear ramp to 90% B

  • 15-18 min: Hold at 90% B

  • 18-18.1 min: Return to 10% B

  • 18.1-25 min: Re-equilibration at 10% B

3. Sample Preparation:

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Dissolve the Primary Reference Standard to a concentration of 0.5 mg/mL.

  • Sensitivity (LOQ) Solution: Dilute the standard solution to 0.05% of the nominal concentration (0.25 µg/mL).

  • Resolution Solution: Spike the standard solution with 0.5% of the des-iodo impurity.

4. System Suitability Test (The Self-Validation Mechanism): Before analyzing any unknown batches, inject the Resolution and LOQ solutions.

  • Causality: The run is only valid if the resolution ( Rs​ ) between the parent peak and the des-iodo peak is ≥2.0 , and the Signal-to-Noise (S/N) ratio of the LOQ solution is ≥10 . This guarantees that the column has not degraded and the detector lamp possesses sufficient energy to detect trace impurities. If these criteria pass, the absence of impurity peaks in the sample is a true negative, not an instrumental failure.

Protocol 2: Absolute Assay via qNMR

1. Sample Preparation:

  • Accurately weigh ~10 mg of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) into a single vial using a microbalance (readability 0.001 mg).

  • Dissolve completely in 0.6 mL of DMSO- d6​ . Transfer to a 5 mm NMR tube.

2. Acquisition Parameters:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Sequence: 1D proton with a 90° pulse angle.

  • Relaxation Delay (D1): 30 seconds.

  • Causality: A long D1 is critical. It ensures that all protons fully relax back to their equilibrium state between pulses. If D1 is too short, protons with long T1​ relaxation times will be under-represented in the integration, completely invalidating the quantitative assay.

3. Data Processing & Calculation:

  • Integrate the maleic acid singlet (~6.26 ppm, 2H).

  • Integrate a distinct, non-overlapping aromatic proton of the pyrrolopyridine ring (e.g., the proton at C-2 or C-6).

  • Calculate absolute purity using the standard qNMR formula, factoring in the molecular weights (116.07 g/mol for Maleic acid; 292.46 g/mol for the parent compound) and the number of protons contributing to each integrated signal.

Conclusion

The analytical control of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine requires a deep understanding of its chemical vulnerabilities. While mass balance remains the regulatory gold standard for comprehensive impurity profiling, qNMR provides an orthogonal, highly accurate method for primary standard assay. For routine batch testing, a rigorously validated HPLC-UV method utilizing acidic modifiers ensures robust separation of structurally similar dehalogenated impurities, safeguarding the downstream synthesis of critical APIs.

References

  • Tianming Pharmaceutical. "Pharmaceutical Intermediate Quality Standards Guide: ICH Q11 and Process Control." Accessed April 7, 2026.[Link]

  • National Center for Biotechnology Information (NIH PMC). "Recommendations and Best Practices for Reference Standards and Reagents Used in Analytical Method Validation." Accessed April 7, 2026.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine

The responsible management of chemical waste is a cornerstone of modern scientific research and development. It is a practice that safeguards not only laboratory personnel and the surrounding community but also the integ...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of modern scientific research and development. It is a practice that safeguards not only laboratory personnel and the surrounding community but also the integrity of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine, a halogenated heterocyclic compound. The protocols outlined herein are synthesized from regulatory mandates, established safety principles, and field-proven best practices, ensuring a self-validating system of chemical stewardship.

Hazard Characterization and Waste Identification

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine, as a multi-halogenated aromatic amine derivative, must be treated as hazardous until proven otherwise.

Inherent Chemical Risks: While a specific Safety Data Sheet (SDS) for the 1-methyl variant is not readily available in public literature, data from structurally similar compounds, such as 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, indicate significant potential hazards. These include acute oral toxicity and the risk of serious eye damage[1]. The presence of both chlorine and iodine moieties suggests that combustion or improper treatment could lead to the formation of hazardous byproducts, including hydrogen chloride, hydrogen iodide, and various nitrogen oxides[2].

Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics.[3] 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine waste must be evaluated against these criteria.

RCRA Characteristic Description Potential Applicability EPA Waste Code
Ignitability Liquids with a flash point <140°F (60°C), non-liquids that can cause fire, or are ignitable compressed gases or oxidizers.[4]Unlikely for the solid form, but solutions in flammable solvents would render the waste ignitable.D001
Corrosivity Aqueous solutions with a pH ≤2 or ≥12.5, or liquids that corrode steel at a specified rate.[4]Unlikely for the compound itself, but may apply if dissolved in a corrosive medium.D002
Reactivity Wastes that are unstable, react violently with water, or can generate toxic gases.To be determined by specific reactivity tests, but generally not expected for this class of compounds under normal conditions.D003
Toxicity Wastes containing contaminants at concentrations exceeding regulatory thresholds, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).Possible, depending on the specific toxicology of the compound and its degradation products.D004-D043

Furthermore, if this compound is used as a solvent and becomes spent, the resulting waste stream could be classified as an F-listed waste from a non-specific source. For example, spent halogenated solvents used in degreasing or other applications are designated with codes F001 and F002, respectively[5].

On-Site Handling and Waste Segregation: A Step-by-Step Protocol

Proper handling and segregation at the point of generation are critical to ensure safety, regulatory compliance, and cost-effective disposal. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complexity[6][7].

Protocol for Waste Accumulation:

  • Container Selection: Designate a specific, chemically resistant container exclusively for halogenated organic waste. This can be a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. The container must be in good condition, free of leaks or residues on the exterior.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added[7]. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine." If in a solvent, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation began.

  • Segregation: This is the most critical step.

    • DO NOT mix this halogenated waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane)[6][8].

    • DO NOT mix with aqueous waste, strong acids, bases, or oxidizers[6].

    • DO NOT mix with wastes containing heavy metals[7].

  • Accumulation in a Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation in a designated SAA. The SAA must be under the control of the operator of the process generating the waste.

  • Safe Storage: Keep the waste container closed at all times, except when adding waste[9]. Store it in a well-ventilated area, away from heat or ignition sources, and within secondary containment to control potential spills[7].

  • Volume and Time Limits: Adhere to the specific SAA volume and time limits as defined by your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator) under RCRA regulations. Once limits are reached, the waste must be moved to a Central Accumulation Area (CAA).

G cluster_workflow On-Site Waste Segregation & Accumulation Workflow A Waste Generation (5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine) B Select Designated 'Halogenated Organic Waste' Container A->B C Affix 'Hazardous Waste' Label (List all constituents) B->C D Store in Satellite Accumulation Area (SAA) - Keep container closed - Use secondary containment C->D E Is container full or time limit reached? D->E E->D No F Transfer to Central Accumulation Area (CAA) E->F Yes G Await Pickup by Licensed Hazardous Waste Transporter F->G

Caption: Workflow for on-site management of halogenated chemical waste.

Final Disposal Pathway: High-Temperature Incineration

The accepted and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste treatment facility.

The Incineration Process: This process is designed for the complete destruction of the organic molecule.[10]

  • Combustion: The waste is injected into a primary combustion chamber operating at extremely high temperatures (typically above 1200 K or ~927°C). This high temperature ensures the breakdown of the stable pyrrolopyridine ring structure.

  • Oxidation: In the presence of excess oxygen, the organic material is converted primarily into carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), hydrogen chloride (HCl), and hydrogen iodide (HI) or elemental iodine (I₂).

  • Gas Treatment (Scrubbing): The resulting flue gases are routed to a secondary chamber and then through a series of air pollution control devices. Acid gas scrubbers are used to neutralize the HCl and HI, typically using a caustic solution, which converts them into salts that can be safely managed.[10][11] This step is crucial to prevent the release of acid gases and pollutants into the atmosphere.

It is imperative that this entire process is handled by a licensed Treatment, Storage, and Disposal Facility (TSDF) that has the specific permits and technology to handle halogenated wastes.

Documentation and Transport

The RCRA "cradle-to-grave" mandate requires meticulous tracking of hazardous waste from its point of generation to its final disposal.

  • EPA Identification Number: Any facility generating hazardous waste (except for Very Small Quantity Generators, though it is still recommended) must have an EPA ID number[12].

  • Hazardous Waste Manifest: When the waste is ready for off-site transport, it must be accompanied by a Uniform Hazardous Waste Manifest. This multi-part form tracks the waste's journey between the generator, the transporter, and the final TSDF.[13] The generator is responsible for ensuring the manifest is correctly filled out and for retaining copies for a minimum of three years[12].

By adhering to these rigorous procedures, researchers and drug development professionals can ensure that the disposal of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine is conducted safely, responsibly, and in full compliance with environmental regulations, thereby upholding the highest standards of scientific integrity and corporate stewardship.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Environmental Science & Technology.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services.
  • Proper Handling of Hazardous Waste Guide . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • RCRA Hazardous Waste Codes . (2026, March). RCRAReady. Retrieved from [Link]

  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . (2017, May 10). Madridge Publishers. Retrieved from [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA . (2023, July 21). ALS Global. Retrieved from [Link]

  • 7.2 Organic Solvents . (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . (n.d.). Organic Chemistry Praktikum. Retrieved from [Link]

  • Halogenated Solvents in Laboratories . (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

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